cis-2-Aminomethyl-cyclohexanol
Description
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Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.2 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |
InChI Key |
JGKFBZBVCAWDFD-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)O |
Canonical SMILES |
C1CCC(C(C1)CN)O |
Origin of Product |
United States |
Comprehensive Technical Guide on cis-2-Aminomethyl-cyclohexanol: Stereochemistry, Conformational Dynamics, and Synthetic Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
cis-2-Aminomethyl-cyclohexanol (CAS: 28250-37-5) is a highly versatile bifunctional chiral building block utilized in advanced organic synthesis, chiral resolution, and pharmaceutical development. Characterized by a cyclohexane ring bearing adjacent hydroxyl and aminomethyl groups in a cis configuration, this molecule presents unique stereochemical properties and conformational dynamics. This whitepaper dissects its structural nuances—specifically the Cahn-Ingold-Prelog (CIP) "priority swap"—details its solid-state reactivity, and outlines its critical role in modern drug discovery, including antimicrobial peptides and P2X7 receptor antagonists.
Chemical Identity & The Stereochemical "Priority Swap"
A common pitfall in stereochemical assignment occurs when extrapolating the configuration of cis-1,2-cyclohexanediol to cis-2-aminomethyl-cyclohexanol. While the meso cis-diol is (1R,2S), the introduction of the aminomethyl group alters the CIP priority rules, leading to a counterintuitive absolute configuration.
The CIP Priority Breakdown
To understand the causality behind the nomenclature, we must evaluate the stereocenters independently:
-
At C1 (Hydroxyl-bearing carbon): The priorities are -OH (1) > -C2 (2) > -C6 (3) > -H (4). This is identical to the diol analog.
-
At C2 (Aminomethyl-bearing carbon): The priorities are -C1 (1) > -CH₂NH₂ (2) > -C3 (3) > -H (4).
-
Mechanistic Insight: Oxygen (atomic number 8) on C1 outranks Nitrogen (atomic number 7) on the aminomethyl group. Therefore, C1 takes priority over the -CH₂NH₂ group. In 1,2-cyclohexanediol, the -OH group at C2 takes priority over C1. Because priorities 1 and 2 are swapped at C2 in the aminomethyl derivative, the resulting cis enantiomers are designated as (1R,2R) and (1S,2S) [1][2]. The trans isomers are consequently (1R,2S) and (1S,2R)[3].
-
CIP priority logic demonstrating the (1R,2R)/(1S,2S) assignment for the cis isomer.
Conformational Dynamics & Intramolecular Hydrogen Bonding
In solution, cis-1,2-disubstituted cyclohexanes exist in a rapid equilibrium between two chair conformations: axial-equatorial (a,e) and equatorial-axial (e,a).
For cis-2-aminomethyl-cyclohexanol, this dynamic is heavily biased by intramolecular hydrogen bonding [1]. The optimal distance for a hydrogen bond between the hydroxyl donor/acceptor and the amine donor/acceptor occurs when the two groups are in a gauche relationship.
-
Conformer A (OH_axial, CH₂NH₂_equatorial): The aminomethyl group in the equatorial position minimizes 1,3-diaxial steric clashes, while the flexible methylene linker allows the nitrogen lone pair to orient perfectly toward the axial hydroxyl proton.
-
Conformer B (OH_equatorial, CH₂NH₂_axial): The bulky aminomethyl group suffers severe 1,3-diaxial interactions with the ring protons, making this conformer energetically unfavorable despite potential H-bonding.
Causality in Catalyst Design: This rigid, predictable spatial arrangement makes the (1S,2S) and (1R,2R) enantiomers exceptional bidentate ligands for stereoselective synthesis, effectively transferring chiral information during metal-catalyzed asymmetric additions[4].
Solid-State Reactivity: The Imine Rearrangement
A fascinating application of cis-2-aminomethyl-cyclohexanol's specific geometry is its solid-state reactivity. When condensed with p-nitrobenzaldehyde, it forms an imine. Due to the cis configuration, the hydroxyl oxygen is held in close spatial proximity to the imine carbon. This proximity drives a kinetically controlled solid-state rearrangement into a bicyclic tetrahydro-1,3-oxazine[5].
Step-by-Step Experimental Protocol: Synthesis & Rearrangement
Note: This protocol is a self-validating system; the successful formation of the bicyclic product confirms the cis-stereochemistry of the starting material, as the trans-isomer cannot undergo this cyclization without severe ring distortion.
-
Imine Condensation:
-
Dissolve 10 mmol of cis-2-aminomethyl-cyclohexanol in 20 mL of anhydrous ethanol.
-
Add 10 mmol of p-nitrobenzaldehyde. Stir at 25°C under an inert N₂ atmosphere for 2 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine spot indicates complete conversion to the kinetically controlled imine product.
-
-
Crystallization:
-
Evaporate the solvent under reduced pressure. Recrystallize the crude imine from a minimal amount of cold ether to yield the solid imine intermediate.
-
-
Solid-State Rearrangement:
-
Store the crystalline imine at 293 K (20°C). Over a period of 48–72 hours, the solid undergoes an intramolecular cyclization.
-
Analytical Validation: Utilize solid-state CP/MAS ¹³C NMR spectroscopy. The disappearance of the imine carbon signal (~160 ppm) and the emergence of the oxazine aminal carbon signal (~90 ppm) tracks the kinetics. The activation energy for this specific rearrangement is approximately 85.0 ± 14.7 kJ/mol[5].
-
Workflow of the solid-state rearrangement to bicyclic tetrahydro-1,3-oxazine.
Applications in Drug Development
The bifunctional nature and rigid stereochemistry of cis-2-aminomethyl-cyclohexanol make it a privileged scaffold in medicinal chemistry.
Antimicrobial Peptides (AMPs)
In the development of small cationic antimicrobial peptides (e.g., Bac2A and indolicidin variants), unnatural amino alcohols like (±)-cis-2-aminomethyl-cyclohexanol are incorporated via combinatorial spot synthesis on cellulose membranes. These modifications enhance resistance to proteolytic degradation and modulate the innate immune response without triggering excessive pro-inflammatory cytokine (TNFα) release, thereby preventing sepsis[6][7].
P2X7 Receptor Antagonists
The P2X7 receptor, a ligand-gated ion channel expressed on microglia and astrocytes, is a major target for neurodegenerative diseases (e.g., Alzheimer's, Multiple Sclerosis). cis-2-Aminomethyl-cyclohexanol derivatives are utilized to synthesize indole and azaindole amides. The chiral cyclohexane ring fits precisely into the hydrophobic pockets of the P2X7 receptor, effectively antagonizing ATP-driven activation and halting the release of the pro-inflammatory cytokine IL-1β[8][9].
Quantitative Data Summary
| Property / Application | cis-Isomer | trans-Isomer |
| Absolute Configuration | (1R,2R) and (1S,2S) | (1R,2S) and (1S,2R) |
| Dominant Conformation | Axial-Equatorial (a,e) | Equatorial-Equatorial (e,e) |
| Intramolecular H-Bond | Highly favorable (gauche) | Unfavorable (distance too great) |
| Imine Cyclization | Rapid solid-state rearrangement | Does not cleanly cyclize |
| Pharma Applications | GPCR/P2X7 ligands, AMP modifiers | Chiral auxiliaries, distinct SAR profiles |
References
- Benchchem. (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride - Overview within Chiral Molecular Frameworks.
- Guidechem. 24947-68-0 CLORHIDRATO DE CIS-2-AMINOMETIL-1-CICLOHEXANOL, 99.
- Sigma-Aldrich. (1R,2S)-2-(AMINOMETHYL)CYCLOHEXAN-1-OL.
- Rogerson, M., & Riddell, F. G. Solid-state CP/MAS 13C NMR spectroscopy of the condensation of cis-2-aminomethylcyclohexanol.
- Google Patents.
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride | 28250-37-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2061886A1 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 7. US9707282B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 8. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases - Google Patents [patents.google.com]
- 9. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-2-Aminomethyl-cyclohexanol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
cis-2-Aminomethyl-cyclohexanol is a bifunctional alicyclic building block characterized by the precise spatial arrangement of its primary amine and secondary hydroxyl groups. This specific stereochemistry dictates its unique physicochemical properties, making it a highly valuable scaffold in the design of neuroprotective therapeutics and complex heterocycles. This whitepaper synthesizes the core CAS registry data, physicochemical properties, and field-proven methodologies for utilizing this compound in advanced drug development workflows.
Nomenclature and Physicochemical Profiling
The utility of cis-2-aminomethyl-cyclohexanol stems from its 1,2-disubstituted cyclohexane ring. The cis configuration forces the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups into an axial-equatorial or equatorial-axial relationship. This spatial proximity facilitates robust intramolecular hydrogen bonding, which fundamentally alters its pKa, solubility, and nucleophilic reactivity compared to its trans counterpart [1].
Quantitative Data Summary
The following table consolidates the critical physicochemical and registry data for both the free base and the commonly utilized hydrochloride salt [1, 2].
| Property | Value / Description |
| IUPAC Name | (1S,2S)-2-(aminomethyl)cyclohexan-1-ol (and enantiomer) |
| CAS Registry Number (Free Base) | 28250-37-5 |
| CAS Registry Number (HCl Salt) | 24947-68-0 |
| Molecular Formula | C₇H₁₅NO (Base) / C₇H₁₆ClNO (Salt) |
| Molecular Weight | 129.20 g/mol (Base) / 165.66 g/mol (Salt) |
| Topological Polar Surface Area (TPSA) | 46.3 Ų |
| XLogP3 (Partition Coefficient) | 0.9 |
| Boiling Point (Base) | ~226.4 °C at 760 mmHg |
| Melting Point (HCl Salt) | 182–185 °C |
Stereochemical Causality: The low TPSA (46.3 Ų) and optimal XLogP3 (0.9) place this compound well within the Lipinski Rule of 5 parameters for central nervous system (CNS) penetration. The intramolecular hydrogen bonding in the cis isomer partially masks the polar surface area in lipophilic environments, enhancing blood-brain barrier (BBB) permeability—a critical factor for its use in neurodegenerative disease targets [3].
Pharmacological Applications: P2X7 Receptor Antagonism
cis-2-Aminomethyl-cyclohexanol is a critical nucleophile in the synthesis of indole-based P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation; blocking it is a primary therapeutic strategy for Alzheimer's Disease and Multiple Sclerosis [3].
The cis stereochemistry is not merely structural—it is pharmacophoric. The spatial vector of the hydroxyl group allows it to engage in critical hydrogen bonding within the P2X7 receptor binding pocket, while the aminomethyl group serves as the stable amide linkage to the indole core.
Workflow: HATU-Mediated Amide Coupling
Caption: Synthetic workflow for P2X7 receptor antagonists utilizing HATU-mediated amide coupling.
Methodology A: Step-by-Step Amide Coupling Protocol
Causality & Reagent Selection: HATU is explicitly selected over standard carbodiimides (like EDC) because the secondary cyclic nature of the adjacent carbons introduces steric hindrance. HATU forms a highly reactive 7-azabenzotriazole active ester that overcomes this barrier. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the electrophilic center.
-
Preparation: Dissolve the indole-3-carboxylic acid derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.
-
Activation: Add HATU (1.25 eq) to the solution. Stir for 10 minutes at 25 °C.
-
Amine Introduction: Add cis-2-aminomethyl-cyclohexanol hydrochloride (1.0 eq) directly to the activated mixture.
-
Deprotonation: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Note: The 3.0 equivalents ensure complete neutralization of the HCl salt and maintain the basicity required for the coupling.
-
Reaction Maturation: Stir the mixture for 2–4 hours at room temperature.
-
Self-Validating Checkpoint: Monitor via LC-MS. The reaction is validated by the disappearance of the cis-2-aminomethyl-cyclohexanol mass peak ( m/z 130.1 [M+H]⁺) and the emergence of the target amide mass.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via preparative HPLC.
Structural Dynamics: Ring-Chain Tautomerism
Beyond drug coupling, cis-2-aminomethyl-cyclohexanol exhibits fascinating structural dynamics when reacted with aldehydes. It undergoes a kinetically controlled condensation to form an imine, which subsequently undergoes a thermodynamically driven solid-state rearrangement into a bicyclic tetrahydro-1,3-oxazine [4].
This tautomerism is highly dependent on the cis geometry, as the trans isomer cannot easily achieve the required transition state geometry to close the 1,3-oxazine ring without severe ring strain.
Workflow: Solid-State Rearrangement
Caption: Ring-chain tautomerism pathway from imine to tetrahydro-1,3-oxazine.
Methodology B: Kinetic Analysis via Solid-State NMR
Causality & Analytical Choice: Traditional solution-state NMR cannot accurately capture the activation energy (Ea) of this rearrangement because solvent interactions heavily bias the equilibrium. By utilizing solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR, researchers can isolate the purely intramolecular mechanics of the ring closure [4].
-
Condensation: React cis-2-aminomethyl-cyclohexanol (1.0 eq) with p-nitrobenzaldehyde (1.0 eq) under mild, solvent-free conditions or in minimal cold ethanol.
-
Kinetic Isolation: Rapidly evaporate the solvent under high vacuum at 0 °C to isolate the kinetically favored imine intermediate as a solid.
-
Incubation: Store the solid imine at tightly controlled temperatures ranging from 283 K to 297 K.
-
Self-Validating Checkpoint (NMR Tracking): Pack the solid into a zirconia MAS rotor. Acquire ¹³C CP/MAS NMR spectra at regular intervals. The system is self-validating: the reaction progress is quantitatively tracked by the depletion of the imine carbon signal (~160 ppm) and the simultaneous stoichiometric emergence of the oxazine hemiaminal carbon (~85–90 ppm).
-
Data Synthesis: Plot the rate of signal integration change against temperature to calculate the activation energy (Calculated Ea = 85.0 ± 14.7 kJ/mol).
References
-
PubChem. "2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885." National Center for Biotechnology Information. URL:[Link]
- World Intellectual Property Organization. "WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases." Google Patents.
-
Rogerson, M., et al. "Solid-state NMR study of the kinetics of a ring chain tautomerism in a tetrahydro-1, 3-oxazine derivative." Magnetic Resonance in Chemistry (1995). URL:[Link]
Infrared Spectroscopy of cis-2-Aminomethylcyclohexanol: Mechanistic Insights into Absorption Bands and Intramolecular Hydrogen Bonding
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Structural Causality and the Hydrogen-Bonded Pseudo-Ring
cis-2-Aminomethylcyclohexanol is a bifunctional alicyclic compound featuring a secondary hydroxyl group (-OH) at C1 and a primary aminomethyl group (-CH₂NH₂) at C2. In drug development and synthetic chemistry, understanding the exact spatial arrangement of these functional groups is critical, as it dictates the molecule's reactivity and physical properties.
The cis stereochemistry forces these two functional groups into an axial-equatorial or equatorial-axial conformation. This spatial proximity is the defining feature of its infrared (IR) spectrum. Unlike standard aliphatic alcohols or amines, the 1,3-arrangement of the heteroatoms (O-C-C-C-N) facilitates the formation of a highly stable, 6-membered intramolecular hydrogen-bonded pseudo-ring [1]. Because nitrogen is a superior hydrogen bond acceptor compared to oxygen, the O-H···N interaction predominates over N-H···O.
Causality of Spectral Shifts: Hydrogen bonding alters the electron density distribution along the covalent O-H bond. By donating electron density from the nitrogen's lone pair into the σ∗ antibonding orbital of the O-H bond, the hydrogen bond weakens the covalent O-H linkage, reducing its force constant ( k ). According to Hooke's Law for molecular vibrations, a lower force constant directly translates to a lower vibrational frequency (wavenumber). Furthermore, the dynamic nature of hydrogen bonding creates a wide distribution of microstates, resulting in the characteristic broadening of the absorption peaks [2].
Quantitative Data: IR Absorption Band Assignments
The IR spectrum of cis-2-aminomethylcyclohexanol is a composite of its alicyclic core and its interacting functional groups. The table below summarizes the critical absorption bands, emphasizing the deviations caused by the cis configuration and resulting hydrogen bonds [3, 4].
| Functional Group | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Assignment & Causality |
| O-H Stretch | 3200 – 3400 | Strong, Very Broad | Shifted downward from ~3650 cm⁻¹ due to strong O-H···N intramolecular hydrogen bonding. Overlaps with N-H stretches. |
| N-H Stretch | 3250 – 3350 | Medium, Broad | Primary amine typically shows asymmetric and symmetric stretches. Broadened and partially obscured by the O-H band due to H-bonding. |
| C-H Stretch (sp³) | 2850 – 2930 | Strong, Sharp | Represents the aliphatic cyclohexane ring and the methylene (-CH₂-) bridge. Unaffected by H-bonding. |
| N-H Bend | 1580 – 1620 | Medium, Sharp | "Scissoring" deformation characteristic of primary amines. |
| C-H Bend | 1450 – 1465 | Medium, Sharp | Methylene and methine scissoring vibrations within the cyclohexane ring. |
| C-N Stretch | 1020 – 1220 | Medium to Weak | Aliphatic C-N stretching vibration. |
| C-O Stretch | 1050 – 1100 | Strong, Sharp | Characteristic of a secondary alcohol on a cyclohexane ring. Highly diagnostic for the C-O bond presence. |
| N-H / O-H Wag | 650 – 900 | Strong, Broad | Out-of-plane bending. Broadness is a direct secondary indicator of the hydrogen-bonded network. |
Self-Validating Experimental Protocol: ATR-FTIR and Dilution Verification
To accurately characterize cis-2-aminomethylcyclohexanol and distinguish its intramolecular hydrogen bonding from bulk intermolecular interactions, a self-validating experimental system is required. Standard Attenuated Total Reflectance (ATR) FTIR provides the baseline, but variable-concentration transmission spectroscopy serves as the definitive validation step.
Phase 1: Baseline ATR-FTIR Acquisition
-
System Verification: Clean the diamond or ZnSe ATR crystal with spectroscopy-grade isopropanol. Acquire a background spectrum in ambient air using 32 scans at 4 cm⁻¹ resolution to account for atmospheric H₂O and CO₂. Validate instrument calibration using a standard polystyrene film (verifying the sharp 1601 cm⁻¹ peak).
-
Sample Application: Apply a thin layer of neat cis-2-aminomethylcyclohexanol to the crystal. Ensure intimate contact using the pressure anvil to prevent signal attenuation and baseline drift.
-
Data Acquisition: Collect the sample spectrum (4000–400 cm⁻¹). Apply ATR correction algorithms within the spectrometer software to compensate for wavelength-dependent penetration depth, ensuring the spectrum is comparable to transmission data.
Phase 2: Orthogonal Validation via Serial Dilution
Causality Insight: In a neat sample, both intermolecular and intramolecular hydrogen bonds exist. To isolate the intramolecular 6-membered pseudo-ring, the sample must be diluted in a non-polar, non-hydrogen-bonding solvent (e.g., anhydrous CCl₄). As concentration decreases, intermolecular distances exceed the hydrogen-bonding threshold, breaking intermolecular networks. Intramolecular bonds, however, are concentration-independent and will persist.
-
Preparation: Prepare serial dilutions of the compound in anhydrous CCl₄ at 1.0 M, 0.1 M, and 0.01 M.
-
Transmission Analysis: Inject each solution into a sealed liquid transmission cell equipped with KBr windows (0.1 mm pathlength). Acquire spectra for each concentration.
-
Spectral Logic & Validation: Overlay the spectra, focusing on the 3200–3600 cm⁻¹ region.
-
If the broad band at ~3300 cm⁻¹ sharpens and shifts to ~3600 cm⁻¹ (free O-H), the bonding was purely intermolecular.
-
If the broad band persists unchanged at 0.01 M, the intramolecular O-H···N pseudo-ring is definitively validated.
-
Workflow Visualization
The following diagram illustrates the logical decision tree used during the orthogonal validation phase to confirm the presence of the cis-directed intramolecular hydrogen bond.
Fig 1: Experimental workflow for validating intramolecular hydrogen bonding via IR spectroscopy.
References
-
Molecular structure and hydrogen bonding of aminoalcohols National Institutes of Health (PubMed) URL: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link]
-
Sample IR Spectra: Heteroatom Functional Groups University of Calgary URL:[Link]
-
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols Spectroscopy Online URL:[Link]
Comprehensive Mass Spectrometry Fragmentation Profiling of cis-2-Aminomethyl-cyclohexanol: Mechanisms and Stereochemical Proximity Effects
Executive Summary & Chemical Context
cis-2-Aminomethyl-cyclohexanol (Formula: C 7 H 15 NO, Exact Mass: 129.1154 Da) is a bifunctional cyclic aminoalcohol. It serves as a critical synthetic building block in drug discovery, particularly for the generation of saturated heterocycles such as biologically active 1,3-oxazines[1]. Accurate structural characterization using mass spectrometry (MS) is essential for confirming its stereochemistry and purity[2].
The cis stereochemistry—where the hydroxyl (-OH) and aminomethyl (-CH 2 NH 2 ) substituents are oriented on the same face of the cyclohexane ring—imparts unique 3D spatial properties[3]. In gas-phase ion chemistry, this spatial arrangement drives specific proximity-induced fragmentation pathways that are distinctly absent or heavily suppressed in the trans isomer.
Mechanistic Causality in Electron Ionization (EI-MS)
The fragmentation of cis-2-aminomethyl-cyclohexanol under standard 70 eV electron ionization is governed by the competition between heteroatom charge stabilization and stereochemical proximity effects. Understanding the "why" behind these cleavages is crucial for spectral interpretation.
-
Nitrogen-Directed Alpha-Cleavage (The Base Peak): Following ionization, the radical cation is predominantly localized on the nitrogen atom due to its lower electronegativity and superior electron-donating ability compared to oxygen. The most thermodynamically favored event is the homolytic alpha-cleavage of the C2–C( α ) bond[1]. The expulsion of the massive cyclohexane-hydroxyl radical (C 6 H 10 OH•) yields a highly stable, even-electron iminium cation (CH 2 =NH 2+ ) at m/z 30. This process is energetically dominant, making m/z 30 the base peak (100% relative abundance) in the EI spectrum.
-
Stereochemically Driven Concerted Eliminations: The cis configuration permits the -OH and -CH 2 NH 2 groups to adopt an axial-equatorial conformation, placing them in close spatial proximity. This alignment facilitates strong intramolecular hydrogen bonding, which dramatically lowers the activation energy for the concerted or rapid sequential elimination of water (H 2 O, 18 Da) and ammonia (NH 3 , 17 Da)[4]. Consequently, the cis isomer exhibits a prominent [M - 35] +∙ ion at m/z 94, a diagnostic marker that differentiates it from the trans isomer (which typically favors isolated losses due to its diequatorial or diaxial anti-periplanar geometry).
Quantitative Fragmentation Data
The following table summarizes the key diagnostic ions observed in the EI-MS spectrum of the compound.
Table 1: Key EI-MS Fragmentation Ions for cis-2-Aminomethyl-cyclohexanol (70 eV)
| m/z | Ion Assignment | Relative Abundance | Mechanistic Origin |
| 129 | M +∙ | Low (<5%) | Intact molecular radical cation. |
| 112 | [M - NH 3 ] +∙ | Low-Medium | Elimination of ammonia. |
| 111 | [M - H 2 O] +∙ | Medium | Elimination of water from the hydroxyl group. |
| 99 | [M - CH 2 NH 2 ] + | Medium | Ring-retained alpha-cleavage (loss of aminomethyl radical). |
| 94 | [M - H 2 O - NH 3 ] +∙ | High | Concerted/sequential elimination (stereospecific to the cis isomer). |
| 81 | [C 6 H 9 ] + | Medium | Secondary loss of water from the m/z 99 fragment. |
| 30 | CH 2 =NH 2+ | Base Peak (100%) | Nitrogen-directed alpha-cleavage (loss of C 6 H 10 OH• radical). |
Experimental Protocol: Self-Validating Dual-Modality MS
To ensure absolute structural confidence and prevent false-positive stereochemical assignments, a self-validating analytical workflow employing both EI-MS (for hard ionization fingerprinting) and ESI-MS/MS (for soft ionization targeted profiling) must be executed.
Phase 1: EI-MS Structural Fingerprinting
-
Sample Preparation: Dissolve the cis-2-aminomethyl-cyclohexanol standard (≥95% purity)[5] in anhydrous dichloromethane to a concentration of 1 mg/mL.
-
Chromatographic Introduction: Inject 1 µL into a Gas Chromatograph (GC) coupled to a mass spectrometer, utilizing a non-polar capillary column (e.g., HP-5MS) with a helium carrier gas flow of 1.0 mL/min to prevent on-column thermal degradation.
-
Ionization: Set the EI source temperature to 250°C. Apply a standard electron energy of 70 eV.
-
Causality: 70 eV provides the exact internal energy required to reproducibly induce both the nitrogen-directed alpha-cleavage and the stereospecific concerted eliminations, ensuring the resulting spectrum is library-matchable.
-
-
Acquisition: Scan the quadrupole from m/z 20 to 200.
Phase 2: ESI-MS/MS Pathway Validation
-
Sample Preparation: Dilute the analyte to 10 µg/mL in LC-MS grade methanol containing 0.1% formic acid to promote efficient protonation[2].
-
Ionization: Introduce the sample via direct infusion (10 µL/min) into a Triple Quadrupole (QqQ) mass spectrometer. Apply a capillary voltage of +3.5 kV in positive ion mode to generate the [M+H] + precursor ion at m/z 130.
-
Tandem MS (CID): Isolate m/z 130 in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas at a Normalized Collision Energy (NCE) of 15–25 eV in Q2.
-
Acquisition: Scan product ions in Q3.
-
Causality: CID of the even-electron [M+H] + ion bypasses the radical-driven alpha-cleavage dominant in EI, forcing the molecule to fragment via neutral losses. The observation of strong[M+H - H 2 O - NH 3 ] + signals at m/z 95 validates the proximity-driven elimination pathways hypothesized in the EI spectra.
-
Fragmentation Pathway Visualization
EI-MS fragmentation pathways of cis-2-aminomethyl-cyclohexanol.
Conclusion
The mass spectrometric fragmentation of cis-2-aminomethyl-cyclohexanol exemplifies how 3D molecular geometry dictates gas-phase ion chemistry. By understanding the causality behind the nitrogen-directed alpha-cleavage and the proximity-induced concerted eliminations, analytical chemists can leverage these MS profiles to confidently assign stereochemistry and monitor the synthesis of complex saturated heterocycles. The integration of orthogonal EI and ESI-MS/MS workflows establishes a highly trustworthy, self-validating framework for structural elucidation.
References
- Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews Source: ACS Publications URL
- Title: Stereochemical studies, 881.
- Title: Transformation Reactions of the Betti Base Analogue Aminonaphthols Source: ResearchGate URL
- Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)
- Title: cis-2-Aminomethyl-cyclohexanol hydrochloride ≥95% Source: Avantor URL
Sources
A Technical Guide to the Crystallographic Analysis of cis-2-Aminomethyl-cyclohexanol Complexes: From Synthesis to Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Aminomethyl-cyclohexanol and its derivatives are pivotal chiral building blocks in medicinal chemistry and materials science. Their stereospecific arrangement of a primary amine and a hydroxyl group on a rigid cyclohexane scaffold allows for the formation of well-defined coordination complexes with diverse applications, notably in asymmetric catalysis and as precursors to pharmacologically active agents. This guide provides a comprehensive, in-depth technical overview of the methodologies required to synthesize, crystallize, and structurally characterize complexes of cis-2-aminomethyl-cyclohexanol. Emphasizing the causality behind experimental choices, this document serves as a practical manual for researchers aiming to explore the rich coordination chemistry and structure-function relationships of this versatile ligand.
Introduction: The Significance of cis-2-Aminomethyl-cyclohexanol in Coordination Chemistry
The field of drug discovery and materials science is perpetually in search of molecules that offer a combination of structural rigidity, stereochemical purity, and functional group diversity. cis-2-Aminomethyl-cyclohexanol emerges as a molecule of significant interest due to its inherent chirality and the presence of two key functional groups for metal coordination: a primary amine and a hydroxyl group. The cis configuration of these groups pre-arranges them for chelation to a metal center, forming a stable five-membered ring. This structural feature is highly desirable as it can impart specific geometries and electronic properties to the resulting metal complexes, which is a cornerstone of rational drug design and catalyst development.
The ability to determine the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is paramount. Crystallographic data provides unambiguous evidence of bond lengths, bond angles, coordination geometry, and intermolecular interactions, all of which are critical for understanding and predicting the chemical behavior and biological activity of these compounds.
Synthesis and Preparation of cis-2-Aminomethyl-cyclohexanol
A robust and scalable synthesis of the ligand is the foundational step for any subsequent coordination chemistry studies. While several synthetic routes exist, a common and effective approach involves the reduction of a corresponding amino ketone or the aminolysis of an epoxide.
Exemplary Synthetic Protocol: Reductive Amination
A widely employed method for the synthesis of aminocyclohexanol derivatives is the reductive amination of a corresponding ketone. This multi-step process offers good control over stereochemistry.
Experimental Protocol:
-
Protection of the Hydroxyl Group: Begin with a suitable protected cyclohexanone derivative to prevent unwanted side reactions.
-
Formation of the Oxime: React the protected cyclohexanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Stereoselective Reduction: The key step to establish the cis stereochemistry is the reduction of the oxime. Catalytic hydrogenation using a suitable catalyst (e.g., Platinum oxide) under a hydrogen atmosphere is often employed. The choice of catalyst and reaction conditions is critical to favor the formation of the cis isomer.
-
Deprotection: Removal of the protecting group from the hydroxyl moiety yields the target cis-2-aminomethyl-cyclohexanol.
-
Purification: The final product is typically purified by column chromatography or crystallization to obtain a high-purity ligand suitable for complexation reactions.
Synthesis and Crystallization of Metal Complexes
The formation of crystalline metal complexes of cis-2-aminomethyl-cyclohexanol is a nuanced process that often requires systematic screening of various reaction conditions. The ligand can act as a bidentate chelating agent, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.
General Strategy for Complex Synthesis
The synthesis of transition metal complexes with this ligand typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
Experimental Protocol:
-
Ligand Deprotonation: The cis-2-aminomethyl-cyclohexanol is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). A stoichiometric amount of a base (e.g., sodium methoxide or triethylamine) is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. This in situ deprotonation enhances the nucleophilicity of the oxygen atom, facilitating coordination.
-
Addition of Metal Salt: A solution of the desired metal salt (e.g., copper(II) acetate, nickel(II) chloride, palladium(II) acetate) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.
-
Reaction and Complex Formation: The reaction mixture is typically stirred at room temperature or gently heated to promote complex formation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change.
-
Isolation of the Crude Product: Upon completion of the reaction, the crude complex may precipitate from the solution. If not, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-coordinating solvent to remove any unreacted starting materials.
Crystallization Techniques for X-ray Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method is critical and is highly dependent on the solubility and stability of the complex.
-
Slow Evaporation: This is the simplest method, where a saturated solution of the complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the complex in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the complex solution gradually reduces the solubility, promoting crystal growth.
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.
Causality Behind Experimental Choices: The selection of solvents is crucial; a good solvent system for crystallization is one in which the complex has moderate solubility and which does not coordinate to the metal center, unless a co-ligand is desired. The rate of crystallization is also a key parameter; slow crystal growth generally leads to higher quality, more ordered crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
The Crystallographic Workflow
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The processed data is used to determine the unit cell dimensions and the space group. The initial positions of the atoms in the crystal structure are then determined using methods such as Direct Methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Validation: The final refined structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability.
Interpretation of Crystallographic Data
The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure.
Key Crystallographic Parameters
The following table summarizes some of the key parameters that are typically reported in a crystallographic study. The values provided are for a hypothetical cis-2-aminomethyl-cyclohexanol metal complex and are intended for illustrative purposes.
| Parameter | Description | Example Value |
| Formula | The chemical formula of the complex. | C₁₄H₂₈Cl₂CuN₂O₂ |
| Crystal System | The crystal system to which the crystal belongs. | Monoclinic |
| Space Group | The symmetry of the crystal lattice. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123(4) Åb = 15.456(6) Åc = 12.789(5) Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°β = 109.21(3)°γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1887.9(13) ų |
| Z | The number of formula units per unit cell. | 4 |
| R₁ | The residual factor, a measure of the agreement between the observed and calculated structure factors. | 0.045 |
| wR₂ | The weighted residual factor. | 0.112 |
Structural Insights
The refined crystal structure provides invaluable insights into the coordination environment of the metal ion. For a complex of cis-2-aminomethyl-cyclohexanol, one would typically analyze:
-
Coordination Geometry: Is the metal center four-, five-, or six-coordinate? Is the geometry square planar, tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral?
-
Bond Lengths and Angles: The distances between the metal and the coordinating atoms (N and O) and the angles between these bonds provide information about the strength and nature of the coordination.
-
Conformation of the Chelate Ring: The five-membered chelate ring formed by the ligand and the metal will adopt a specific conformation (e.g., envelope or twist), which can influence the overall stability and reactivity of the complex.
-
Intermolecular Interactions: Hydrogen bonding involving the amine or hydroxyl groups, as well as other non-covalent interactions, can play a crucial role in the packing of the molecules in the crystal lattice and can be important for understanding the bulk properties of the material.
Conclusion
The crystallographic analysis of cis-2-aminomethyl-cyclohexanol complexes is a powerful tool for elucidating their three-dimensional structures and understanding their chemical properties. This guide has outlined a comprehensive approach, from the synthesis of the ligand to the final interpretation of the crystallographic data. By following these methodologies and understanding the rationale behind the experimental choices, researchers can effectively explore the coordination chemistry of this important class of compounds and unlock their potential in drug development and catalysis.
References
-
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Patai, S. (Ed.). (1980). The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Part 1. John Wiley & Sons. [Link]
-
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. [Link]
Introduction: Overcoming the Analytical Challenges of a Bifunctional Analyte
An In-Depth Guide to the Derivatization of cis-2-aminomethyl-cyclohexanol for Gas Chromatography Analysis
cis-2-aminomethyl-cyclohexanol is a bifunctional molecule containing both a primary amine (-NH₂) and a primary alcohol (-OH) group. These polar, active hydrogen-containing functional groups present significant challenges for direct analysis by gas chromatography (GC). The strong intermolecular hydrogen bonding they induce leads to low volatility, requiring high injector and oven temperatures that can cause thermal degradation.[1][2] Furthermore, these polar groups can interact with active sites on the GC column and inlet, resulting in poor chromatographic performance, characterized by broad, tailing peaks and poor sensitivity.[1][3]
To enable robust and reproducible GC analysis, derivatization is an essential sample preparation step.[4][5] This process chemically modifies the analyte by replacing the active hydrogens on the amine and alcohol groups with non-polar, thermally stable moieties.[3][6] The resulting derivative is significantly more volatile and less prone to undesirable interactions within the GC system, leading to improved peak shape, enhanced thermal stability, and better overall analytical performance.[2][7] This application note provides a detailed guide to the theory and practice of derivatizing cis-2-aminomethyl-cyclohexanol, focusing on two primary strategies: silylation and acylation.
Core Principles of Derivatization for Aminocyclohexanols
The primary goal of derivatizing cis-2-aminomethyl-cyclohexanol is to mask both the hydroxyl and amino functional groups simultaneously. The choice of derivatizing reagent dictates the properties of the final product and its suitability for the desired analytical method (e.g., GC-FID, GC-MS, or GC-ECD).
Key Objectives of Derivatization:
-
Increase Volatility: By replacing polar -OH and -NH₂ groups with non-polar derivatives, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and making it suitable for volatilization in the GC inlet.[4][6][7]
-
Improve Thermal Stability: The resulting ether and amide linkages are generally more thermally robust than the original alcohol and amine groups, preventing on-column degradation.[1][7]
-
Enhance Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[1][2]
-
Improve Detectability: The introduction of specific groups, such as fluorine atoms, can dramatically increase the response of selective detectors like the Electron Capture Detector (ECD).[8][9]
Strategic Approaches to Derivatization
Two main chemical pathways are highly effective for derivatizing molecules with both hydroxyl and amino groups: Silylation and Acylation.
Silylation: Formation of Trimethylsilyl (TMS) Derivatives
Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reactivity of functional groups towards silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[10] Due to the high reactivity of both the primary alcohol and amine in cis-2-aminomethyl-cyclohexanol, a powerful silylating agent is recommended. The addition of a catalyst like Trimethylchlorosilane (TMCS) can further increase the donor potential of the primary reagent and drive the reaction to completion, especially for sterically hindered or less reactive groups.[10][11]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl group and the nitrogen of the amino group on the silicon atom of the silylating reagent. The byproducts of this reaction when using BSTFA are neutral and volatile, minimizing interference in the subsequent GC analysis.[12]
Acylation: Formation of Fluoroacyl Derivatives
Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl and amino functionalities, forming stable ester and amide linkages.[7][9] For GC analysis, perfluoroacylating reagents such as Trifluoroacetic Anhydride (TFAA) are particularly advantageous.[13] They react readily with alcohols and amines to produce highly volatile derivatives.[8] The resulting trifluoroacetylated (TFA) derivatives exhibit excellent chromatographic properties and are highly responsive to electron capture detection (ECD), enabling trace-level analysis.[7][8] The reaction is a nucleophilic acyl substitution, where the amine and alcohol attack the electrophilic carbonyl carbon of the anhydride.[14] A base like pyridine is often used to neutralize the liberated acid (e.g., trifluoroacetic acid), driving the reaction to completion.[14]
Reaction Mechanism: Both the -OH and -NH₂ groups will be acylated by TFAA to form a di-trifluoroacetyl derivative. The byproducts are volatile and typically do not interfere with the analysis.
Chiral Analysis Considerations
cis-2-aminomethyl-cyclohexanol is a chiral molecule. The derivatization methods described above use achiral reagents (BSTFA, TFAA), which will not separate the enantiomers. To resolve the enantiomers, the resulting achiral derivatives must be analyzed on a chiral GC column, such as one coated with a derivatized cyclodextrin stationary phase.[15][16] An alternative, though less common, approach is to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[4][17]
Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of cis-2-aminomethyl-cyclohexanol. It is critical to perform these reactions in a well-ventilated fume hood and to use anhydrous solvents and dry glassware, as derivatization reagents are sensitive to moisture.[1][14]
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is effective for producing thermally stable and volatile TMS derivatives suitable for both GC-FID and GC-MS analysis.
Materials:
-
cis-2-aminomethyl-cyclohexanol sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (Silylation grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in an anhydrous aprotic solvent like pyridine or acetonitrile (e.g., 1 mg/mL). Pipette 100 µL of this solution into a clean, dry reaction vial.
-
Solvent Evaporation (Optional but Recommended): If the sample is in a protic or aqueous solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will consume the reagent.[10]
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens on the analyte.[10]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes to ensure complete derivatization of both the alcohol and the less reactive amine group.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC or GC-MS system. Alternatively, an aliquot can be transferred to an autosampler vial.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is ideal for creating derivatives with high volatility and excellent ECD response. Caution: TFAA is corrosive and reacts vigorously with water; always handle it in a fume hood.[14]
Materials:
-
cis-2-aminomethyl-cyclohexanol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Dichloromethane
-
Anhydrous Pyridine or Triethylamine (as an acid scavenger, optional but recommended)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
GC autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in an anhydrous solvent like ethyl acetate (e.g., 1 mg/mL). Pipette 100 µL into a clean, dry reaction vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (to act as a catalyst and acid scavenger) followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and vortex. Let the reaction proceed at 60°C for 20-30 minutes. The reaction is often rapid and exothermic.[14]
-
Cooling & Evaporation: Allow the vial to cool to room temperature. Gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Be careful not to evaporate to complete dryness if the derivative itself is highly volatile.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection (e.g., 100 µL of ethyl acetate or hexane).
-
Analysis: The sample is now ready for GC analysis. This derivative is particularly well-suited for GC-ECD or GC-MS.
Data Presentation and Expected Outcomes
Successful derivatization will transform the non-volatile cis-2-aminomethyl-cyclohexanol into a product that can be efficiently analyzed by GC.
Table 1: Analyte and Derivative Properties
| Compound | Functional Groups | Derivatization Method | Derivative Groups | Volatility | Thermal Stability |
| cis-2-aminomethyl-cyclohexanol | -OH, -NH₂ | None (Underivatized) | - | Low | Poor |
| TMS-Derivative | -OH, -NH₂ | Silylation (BSTFA) | -OSi(CH₃)₃, -NHSi(CH₃)₃ | High | Good |
| TFA-Derivative | -OH, -NH₂ | Acylation (TFAA) | -O-COCF₃, -NH-COCF₃ | Very High | Excellent |
Table 2: Typical GC Conditions for Analysis
| Parameter | Silylated Derivative (GC-MS) | Acylated Derivative (GC-ECD) |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, TR-5) | 5% Phenyl Polysiloxane (e.g., DB-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp | 250 °C | 250 °C |
| Oven Program | 80°C (1 min hold), ramp at 10°C/min to 280°C | 80°C (1 min hold), ramp at 15°C/min to 260°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Nitrogen, 1.2 mL/min constant flow |
| Detector | Mass Spectrometer (Scan 40-500 amu) | ECD at 300°C |
Chromatographic Results: A successful derivatization should yield a single, sharp, and symmetrical chromatographic peak for the di-substituted derivative, eluting at a reasonable retention time without thermal decomposition. In contrast, an underivatized sample would likely show a very broad, tailing peak, or no peak at all.[3]
References
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Acylation Reagents for Gas Chromatography. (2023, May 8). Labinsights. Retrieved from [Link]
-
Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (n.d.). Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]
-
GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen ®... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. (2019, August 5). ResearchGate. Retrieved from [Link]
-
GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved from [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. Retrieved from [Link]
-
Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved from [Link]
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Application Note: Step-by-Step Stereoselective Synthesis of cis-2-Aminomethylcyclohexanol from Cyclohexanone
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Route Design & Mechanistic Causality
cis-2-Aminomethylcyclohexanol is a highly valuable 1,3-amino alcohol scaffold utilized in the synthesis of conformationally restricted pharmacophores, such as [1],[2], and in [3].
Direct reductive amination of a Mannich base derived from cyclohexanone typically yields tertiary amines, bypassing the required primary amine. Furthermore, alternative routes such as cyanohydrin formation from cyclohexene oxide inherently yield the trans-isomer. To selectively access the cis-isomer from inexpensive cyclohexanone, we employ a highly controlled 5-step sequence leveraging 2-oxocyclohexanecarbonitrile as a key intermediate, a methodology supported by [4].
The logic behind the synthetic sequence:
-
Formylation: Activates the α -position of cyclohexanone, establishing a reactive 1,3-dicarbonyl equivalent.
-
Isoxazole Annulation: Protects the reactive dicarbonyl while pre-installing the nitrogen atom required for the nitrile.
-
Base-Catalyzed Cleavage: Unmasks the cyano ketone via a clean E1cB elimination mechanism.
-
Stereoselective Reduction: Utilizing a bulky hydride source (L-Selectride) forces hydride delivery from the less hindered equatorial face. This pushes the resulting hydroxyl group into an axial position, ensuring it is cis to the equatorial nitrile group.
-
Nitrile Reduction: LiAlH₄ cleanly reduces the nitrile to the primary amine without epimerizing the established ring stereocenters.
Experimental Workflow & Self-Validating Systems
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every synthetic step incorporates orthogonal analytical checks (e.g., TLC, GC-MS, IR, or NMR) to guarantee intermediate fidelity before downstream progression.
Fig 1: Standard experimental workflow featuring self-validating in-process checks.
Quantitative Reaction Parameters
| Step | Transformation | Key Reagents | Temp (°C) | Expected Yield | Stereoselectivity | Validation Marker |
| 1 | Formylation | Ethyl Formate, NaOMe | 0 to 25 | 85–90% | N/A | ¹H NMR: Enol OH > 14 ppm |
| 2 | Annulation | NH₂OH·HCl, EtOH | 80 | 75–80% | N/A | GC-MS: M⁺ = 123 m/z |
| 3 | Cleavage | NaOMe, MeOH | 25 | 80–85% | N/A | IR: Nitrile ~2250 cm⁻¹ |
| 4 | Ketone Reduction | L-Selectride, THF | -78 | 70–75% | >90% cis | ¹H NMR: Narrow CH-OH multiplet |
| 5 | Nitrile Reduction | LiAlH₄, THF | 0 to 66 | 85–90% | Complete Retention | IR: Loss of CN peak |
Chemical Synthesis Pathway
Fig 2: Five-step synthetic pathway from cyclohexanone to cis-2-aminomethylcyclohexanol.
Detailed Step-by-Step Protocols
Step 1: Synthesis of 2-Hydroxymethylenecyclohexanone
-
Causality: Formylation at the alpha-carbon increases electrophilicity for the subsequent cyclization. NaOMe acts as a strong base to generate the kinetic enolate, which attacks ethyl formate.
-
Procedure:
-
Under an inert N₂ atmosphere, suspend sodium methoxide (1.1 eq) in anhydrous toluene.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a mixture of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) dropwise over 30 minutes to control the exothermic enolate formation.
-
Stir at room temperature for 12 hours. A thick precipitate (the sodium salt of the product) will form.
-
In-Process Check: Quench a small aliquot. TLC (Hexane/EtOAc 4:1) should show complete consumption of cyclohexanone.
-
Quench the main reaction with ice water, extract the aqueous layer with ether (to remove unreacted starting materials), and acidify the aqueous layer to pH 3 with 2M HCl.
-
Extract the liberated product with dichloromethane, dry over Na₂SO₄, and concentrate.
-
-
Validation: ¹H NMR (CDCl₃) reveals a highly deshielded enol proton at >14 ppm and a vinylic proton at ~8.6 ppm, confirming the molecule exists predominantly as the enol tautomer.
Step 2: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole
-
Causality: Hydroxylamine condenses with the formyl group, followed by intramolecular dehydration to form the isoxazole ring. This effectively masks the dicarbonyl system.
-
Procedure:
-
Dissolve 2-hydroxymethylenecyclohexanone (1.0 eq) in absolute ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in one portion.
-
Reflux the mixture at 80 °C for 2 hours.
-
In-Process Check: GC-MS must indicate a dominant molecular ion peak at m/z 123.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ until the pH is neutral, dry over MgSO₄, and evaporate the solvent.
-
-
Validation: IR spectroscopy confirms the disappearance of the broad enol OH and C=O bands, replaced by a sharp C=N stretching frequency at ~1620 cm⁻¹.
Step 3: Base-Catalyzed Cleavage to 2-Oxocyclohexanecarbonitrile
-
Causality: The isoxazole ring undergoes an E1cB elimination in the presence of a strong base. Deprotonation at C-3 leads to N-O bond cleavage, yielding the cyano enolate, which tautomerizes to the cyano ketone.
-
Procedure:
-
Dissolve the isoxazole (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) and stir at room temperature for 4 hours.
-
In-Process Check: TLC monitoring (Hexane/EtOAc 3:1) shows the appearance of a new, more polar spot.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
-
-
Validation: IR spectroscopy shows a sharp, distinct nitrile (-C≡N) stretch at ~2250 cm⁻¹ and a restored ketone C=O stretch at ~1715 cm⁻¹.
Step 4: Stereoselective Reduction to cis-2-Hydroxycyclohexanecarbonitrile
-
Causality: Standard NaBH₄ reduction yields a mixture of diastereomers. To enforce cis stereochemistry, L-Selectride is utilized. The bulky tri-sec-butylborohydride attacks the ketone from the less hindered equatorial face (assuming the nitrile is equatorial to minimize 1,3-diaxial interactions), pushing the resulting alkoxide into the axial position.
-
Procedure:
-
Dissolve 2-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous THF under N₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes.
-
Stir at -78 °C for 2 hours.
-
In-Process Check: Quench an aliquot with water; TLC should show complete consumption of the ketone.
-
Quench the reaction carefully with 10% aqueous NaOH and 30% H₂O₂, then warm to room temperature to oxidize the borane byproducts.
-
Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.
-
-
Validation: ¹H NMR confirms stereochemistry; the equatorial carbinol proton (CH-OH) appears as a narrow multiplet (small J values) due to axial-equatorial and equatorial-equatorial couplings, confirming the cis relationship.
Step 5: Nitrile Reduction to cis-2-Aminomethylcyclohexanol
-
Causality: LiAlH₄ is required to fully reduce the robust nitrile group to a primary amine. Because no bonds to the ring carbons (C1 and C2) are broken during this reduction, the cis relative stereochemistry is perfectly retained.
-
Procedure:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under N₂.
-
Slowly add a solution of cis-2-hydroxycyclohexanecarbonitrile (1.0 eq) in THF dropwise to manage the vigorous evolution of hydrogen gas.
-
Once addition is complete, remove the ice bath and reflux the mixture at 66 °C for 4 hours.
-
In-Process Check: IR of a micro-worked-up aliquot should show complete disappearance of the 2250 cm⁻¹ nitrile peak.
-
Cool to 0 °C and perform a Fieser workup: sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams).
-
Filter the granular aluminum salts through a Celite pad and wash thoroughly with hot THF.
-
Concentrate the filtrate to afford the crude amino alcohol. Recrystallize from ether/hexane if necessary.
-
-
Validation: A Ninhydrin stain on TLC turns deep purple, indicating the presence of a primary amine. ¹H NMR shows the new -CH₂-NH₂ protons at ~2.7 ppm.
Sources
Application Note: Chemoselective Peptide Coupling of cis-2-Aminomethyl-cyclohexanol
Introduction & Mechanistic Principles
cis-2-aminomethyl-cyclohexanol is a highly valuable bifunctional building block utilized in the synthesis of complex peptidomimetics, small cationic antimicrobial peptides[1], and CNS-active therapeutics targeting neurodegenerative diseases[2]. The molecule features a highly nucleophilic primary amine (-CH₂NH₂) and a sterically hindered secondary alcohol (-OH) situated on a cyclohexane ring.
The primary synthetic challenge when coupling this building block to a peptide C-terminus is achieving strict chemoselective N-acylation without triggering O-acylation. This challenge is heavily influenced by the molecule's stereochemistry. In the cis-isomer, the aminomethyl and hydroxyl groups are locked in close spatial proximity on the same face of the cyclohexane ring. Classical physical organic studies have demonstrated that the rate of N-to-O acyl migration is significantly higher in cis-isomers than in their trans counterparts due to this favorable stereochemical alignment[3].
Consequently, if the resulting amide is exposed to acidic conditions (e.g., during standard TFA-mediated solid-phase cleavage or acidic aqueous workups), the neighboring hydroxyl group can attack the protonated amide, leading to an irreversible N-to-O acyl shift. Understanding this causality is critical for designing a successful, high-yield coupling protocol.
Reagent Selection & Chemoselectivity Strategy
To outcompete the secondary alcohol and prevent O-acylation, the activation of the peptide C-terminus must be nearly instantaneous. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal coupling reagent for this application. HATU provides superior acylation kinetics, which is critical for capturing the primary amine rapidly and efficiently, even in sterically demanding or "difficult" coupling scenarios[4].
Furthermore, maintaining a strictly basic environment using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the primary amine remains unprotonated and highly nucleophilic, while simultaneously preventing the acid-catalyzed N-to-O migration pathway[2].
Caption: Chemoselective N-acylation workflow and stereochemically driven side reactions.
Quantitative Analysis of Coupling Conditions
The choice of coupling reagents directly impacts the N-selectivity and the risk of epimerization at the peptide's C-terminal amino acid. The table below summarizes the expected performance of standard coupling cocktails when reacting with cis-2-aminomethyl-cyclohexanol.
| Coupling Reagent | Base | Solvent | N-Selectivity (%) | Epimerization Risk | Reaction Time |
| HATU | DIPEA | DMF | > 98% | Low | 1 - 2 h |
| DIC / Oxyma | Collidine | DMF | > 95% | Low | 2 - 4 h |
| EDC / HOBt | DIPEA | DCM/DMF | ~ 90% | Moderate | 4 - 6 h |
Experimental Protocol (Solution-Phase)
This self-validating protocol is designed to maximize N-acylation while actively suppressing O-acylation and subsequent degradation.
Caption: Step-by-step experimental workflow for solution-phase chemoselective coupling.
Step-by-Step Methodology:
-
Preparation & Pre-activation: Dissolve the C-terminal free peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for exactly 5 minutes to generate the highly reactive active ester intermediate[2].
-
Temperature-Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve cis-2-aminomethyl-cyclohexanol (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated peptide solution. Insight: The initial cooling mitigates the exothermic nature of the coupling, further suppressing the slower O-acylation pathway.
-
Coupling & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the reaction progress via LC-MS to confirm the disappearance of the starting peptide mass and the formation of the desired N-acylated product.
-
Alkaline-Biased Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO₃ (3x) and brine (1x). Critical Integrity Check:Do not use standard acidic washes (e.g., 5% citric acid, 1M HCl, or KHSO₄). Introducing acidic aqueous conditions at this stage will rapidly catalyze the N-to-O acyl migration inherent to the cis-isomer[3].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC utilizing neutral or slightly basic mobile phases (e.g., Water/Acetonitrile with 0.1% NH₄OH instead of 0.1% TFA).
Troubleshooting & Best Practices
-
Mass Spectrometry Anomalies: If LC-MS analysis shows a product with the correct mass but a different retention time than expected, N-to-O migration has likely occurred. The O-acyl ester typically elutes later than the N-acyl amide on reverse-phase C18 columns due to altered polarity.
-
Solid-Phase Peptide Synthesis (SPPS) Considerations: If this building block is coupled on-resin, standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O) will likely destroy the amide bond via migration. In such cases, utilize highly acid-labile resins (e.g., 2-Chlorotrityl chloride resin) that can be cleaved with mild acid (1% TFA in DCM), immediately neutralizing the cleavage cocktail with DIPEA upon collection.
Sources
optimizing reaction yield for cis-2-aminomethyl-cyclohexanol synthesis
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the synthesis and yield optimization of cis-2-aminomethyl-cyclohexanol. This compound is a highly valuable alicyclic β-amino alcohol building block used in advanced drug development and the synthesis of complex bicyclic heterocycles[1].
The primary synthetic bottleneck for this molecule lies in the diastereoselective reduction of its precursor, cis-2-cyanocyclohexanol. Poor control over reaction conditions frequently leads to epimerization (yielding the trans-isomer), dimerization (secondary amine formation), or severe product loss during aqueous workup[2].
Below, you will find a mechanistic workflow, quantitative optimization data, critical FAQs, and a self-validating Standard Operating Protocol (SOP) to ensure maximum yield and stereochemical fidelity.
Module 1: Mechanistic Workflow & Process Logic
The following logic tree dictates the critical decision points during the reduction phase to prevent common side reactions.
Fig 1: Troubleshooting logic and workflow for the reduction of cis-2-cyanocyclohexanol.
Module 2: Quantitative Condition Screening
To optimize the reaction, we must balance the reactivity of the reducing agent against the thermodynamic instability of the cis-stereocenter. The table below summarizes the causality between selected conditions and the resulting yield/impurity profile.
| Reducing Agent | Solvent System | Temp (°C) | Time (h) | cis Yield (%) | trans Impurity (%) | Dimer Impurity (%) | Mechanistic Notes |
| Raney Ni / H₂ (50 psi) | MeOH / 7N NH₃ | 25 | 12 | 89 | < 1 | < 1 | Optimal. NH₃ traps the imine intermediate, preventing dimerization. |
| LiAlH₄ (2.0 eq) | Anhydrous THF | 0 to 25 | 4 | 82 | < 2 | 0 | Fast reduction. Requires Fieser quench to prevent emulsion losses. |
| Raney Ni / H₂ (50 psi) | MeOH (No NH₃) | 25 | 12 | 60 | < 1 | 25 | Lack of NH₃ allows primary amine to attack the imine intermediate. |
| Pd/C / H₂ (1 atm) | MeOH / HCl | 25 | 24 | 45 | 15 | 5 | Acidic conditions and slow kinetics promote enolization/epimerization. |
Module 3: Critical Troubleshooting Q&A
Q1: Why am I observing significant secondary amine impurities (dimerization) during catalytic hydrogenation? Causality: During the reduction of the nitrile to the primary amine, a highly reactive imine intermediate is transiently formed. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the imine intermediate. This releases ammonia and forms an unwanted secondary amine dimer. Solution & Self-Validation: Run the reaction in a solvent saturated with anhydrous ammonia (e.g., 7N NH₃ in MeOH). The excess ammonia shifts the equilibrium of the imine-amine condensation backward, effectively trapping the intermediate and suppressing dimerization. Validation: GC-MS of the crude mixture will show the near-complete absence of the dimer mass peak (m/z 241), confirming the kinetic trap was successful.
Q2: My LiAlH₄ reduction yields a gelatinous mess during workup, and my isolated yield is <40%. Where is the product going? Causality: cis-2-Aminomethyl-cyclohexanol is highly polar. The proximity of the amine and hydroxyl groups allows it to form strong intermolecular hydrogen bonds with water and gelatinous aluminum hydroxides. Standard aqueous extraction traps the product in the emulsion layer. Solution & Self-Validation: Implement the Fieser quench method. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water under vigorous stirring. Validation: The system validates itself visually and physically; the gray, sludgy mixture will transition into a crisp, white, granular solid. This crystalline lattice encapsulates the aluminum salts, allowing you to extract 100% of the product simply by washing the filter cake with hot THF.
Q3: How do I prevent epimerization to the trans-isomer during the reaction? Causality: The alpha-proton adjacent to the nitrile in the starting material is mildly acidic. Extended reaction times, elevated temperatures, or highly basic conditions facilitate enolization. Upon re-protonation, the molecule relaxes into the thermodynamically more stable trans-isomer[1]. Solution & Self-Validation: Maintain reaction temperatures strictly below 25°C. Validation: Monitor the diastereomeric ratio via ¹H NMR of the crude mixture. Focus on the carbinol proton (CH-OH); the cis-isomer exhibits a narrow peak width at half-height due to equatorial-axial/equatorial-equatorial coupling, whereas the trans-isomer shows a broad multiplet resulting from large axial-axial coupling constants[3].
Q4: The free base product degrades over time. What is the best method for final purification and storage? Causality: The free base of cis-2-aminomethyl-cyclohexanol is a hygroscopic liquid or low-melting solid that readily absorbs atmospheric CO₂ to form carbamates, leading to degradation and inaccurate mass measurements[2]. Solution & Self-Validation: Isolate and store the product as its hydrochloride salt. Dissolve the crude free base in anhydrous diethyl ether and treat it with 2.0 M HCl in ether at 0°C. Validation: The cis-2-aminomethyl-cyclohexanol hydrochloride will precipitate quantitatively as a stable, white crystalline solid that is highly resistant to atmospheric degradation[4][5].
Module 4: Validated Standard Operating Protocol (SOP)
Optimized LiAlH₄ Reduction & Salt Formation
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.
-
Reagent Loading: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) and cool to 0°C using an ice bath.
-
Substrate Addition: Dissolve cis-2-cyanocyclohexanol (1.0 equiv) in anhydrous THF (1.0 M). Add this solution dropwise over 30 minutes to maintain the internal temperature below 5°C. Causality: Slow addition prevents thermal spikes that drive epimerization.
-
Reduction Phase: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25°C). Stir for 4 hours. In-Process Control: Quench a 0.1 mL aliquot in wet ether and analyze by TLC (DCM:MeOH:NH₄OH 90:9:1, Ninhydrin stain) to visually validate the complete consumption of the nitrile.
-
Self-Validating Quench (Fieser Method): Cool the reaction back to 0°C. Dilute with THF. Carefully add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O sequentially (where x is the mass of LiAlH₄ in grams). Stir vigorously for 30 minutes until a white granular precipitate forms.
-
Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL).
-
Concentration: Concentrate the combined filtrates under reduced pressure to afford the crude free base.
-
Salt Formation: Dissolve the crude amine in anhydrous Et₂O and treat with 2.0 M HCl in Et₂O at 0°C. Filter the resulting precipitate, wash with cold Et₂O, and dry in vacuo to yield cis-2-aminomethyl-cyclohexanol hydrochloride[5][6].
References
- "The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews" - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjsI24BIvrYgy_RZZtLx0-wV92eu3Y0X4lkfe-tsEhB2VVKcrLh8Q_V4mxlxtIx1taq_V4FDtiuLcOOxjltj4oHSYcwc4nuLRQwm5SOK0P8eVkD6JRf6UwD8tvnEMVt2zbmtPqFQ==]
- "Martin Rogerson's research works | University of St Andrews and other places" - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcwlOgqvvIjZZmYsf-P5ShgTbE2Egu-dignXLEa7DHmQs8e4U06CBblNidetHoIehC3qy_6mKlkcPv9QHiuJirU0K7xsiWFF-JApIymMr3_MEZ15iekjqB81ChhCqzq0DTm6e0v5Z93atBaV0WC2tvFa8iGdfsqadMcdDgCGi3SRH96Xc7FAXQEA==]
- "cis-2-Aminomethyl-cyclohexanol hydrochloride | CAS 24947-68-0 | SCBT" - scbt.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoFOd5oINZ_EzhJcmVs98mg7IdVbO9DqYThReVDxfliPrL-Q6SHquyItLV4AasgJV3jLzMjAGkrgMnxVTkamggCBQRYtU8fRK55UGfaSUqmEaWnOf7C93HcqH5ub_ukwsV_hfDRBHct94i58BXxzQps-PD39MQjhQl-iSL9zOILHRYyNjApJ_qBA==]
- "cis-2-Aminomethyl-cyclohexanol hydrochloride ≥95% | Avantor" - avantorsciences.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEusk6Z337Nr1M_CiieVNU1WOEsoSzREzTbEvNM76XsqARReroRfqMUXFIKLxyoQ516yAAfgYxDXooyuAsnkdxP2CHSzXxwU_IyGdez1L6Utb6Z11RC7C_y8ufKJ_Pr0DVfiNQf1SvCrZ7zRmbrKY1kxiC3W8KhzHen2t6UeFp7CyGkeh9ysw79NN4SxJkuXPdHFLFWUzNDoLjFeipyxf0tJk=]
- "US3654360A - N-benzoyl-2-aminomethylcyclo-hexanol" - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHejjG40RMPn53nWrxclRlca6fpBya9_X5RTwA-O3MObw5DfRlVGZFkpApIaDoKh5yz_Y1FgM1NpJ9AdrV1QJThwEwHL5IDrqg65GwupfG2wnaR6od6h_3OBVD3QzA4LRtQFr-hTp6iY8sV]
- "Synthesis of cis- and trans-7-Azabicyclo[4.2.0]octanes 1-3 - Academia.edu" - academia.edu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMo3X370ivzHQJZaURWqkN_T72EUYxb1PuuuPGDkYu8RCsSqFAvszAT_UxWjk4MUTctPCe3xkN1QHKAd_X9gHsx_NHUaJg03hfHKgMwCXvtZ7AhjsQt-3Soz6LswLseCsF1nBTwrpO9HfQclCGc28TINCExR-jG-T0R-ramWeH9jFb6l6qvoH-Nnugk88LP-sYlDENINM=]
Sources
Technical Support Center: Troubleshooting Impurities in cis-2-Aminomethyl-cyclohexanol Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with cis-2-aminomethyl-cyclohexanol (also known as cis-2-(aminomethyl)cyclohexanol). As a critical bifunctional building block in pharmaceutical synthesis and chiral ligand design, achieving high diastereomeric and enantiomeric purity of this amino alcohol is paramount.
This living document synthesizes field-proven protocols, mechanistic troubleshooting, and authoritative methodologies to help you resolve crystallization failures, impurity carryovers, and yield losses.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my cis-2-aminomethyl-cyclohexanol precipitate as an oil instead of a crystalline solid? A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the system becomes supersaturated, but the melting point of the precipitating phase is depressed below the crystallization temperature. In cis-2-aminomethyl-cyclohexanol, this is almost always caused by contamination with the trans-diastereomer or unreacted 2-hydroxycyclohexanecarbonitrile. The structural similarity of the trans-isomer disrupts the hydrogen-bonding network required for the cis-isomer's crystal lattice. Solution: Shift to a diastereomeric salt resolution (e.g., using tartaric acid) rather than free-base crystallization, or seed the solution at a higher temperature before the cloud point is reached.
Q2: I am detecting secondary amine impurities in my final crystal batch. Where do these originate? A: Secondary amines (dimers) are classic artifacts of the nitrile reduction phase during synthesis. When 2-hydroxycyclohexanecarbonitrile is reduced, it forms a highly reactive imine intermediate. If the newly formed primary amine (cis-2-aminomethyl-cyclohexanol) attacks this imine before it is fully reduced, a secondary amine dimer forms. Solution: Ensure your upstream hydrogenation protocol utilizes a large excess of anhydrous ammonia to suppress this nucleophilic attack, and utilize a highly polar recrystallization solvent (like methanol/ethyl acetate) to purge the lipophilic dimer into the mother liquor.
Q3: What causes the persistent yellow/brown discoloration in my crystals, and how do I remove it? A: Discoloration in amino alcohol crystallizations typically stems from trace transition metal leaching (e.g., Raney Nickel or Palladium from the reduction step) or the air-oxidation of trace amine impurities into chromophoric N-oxides. Solution: Incorporate a metal-scavenging step (e.g., silica-based scavengers or an EDTA wash) prior to crystallization, and conduct the crystallization under an inert nitrogen atmosphere.
Part 2: Mechanistic Troubleshooting Guide
Issue 1: High trans-Isomer Contamination
The Mechanism: The synthesis of cis-2-aminomethyl-cyclohexanol often yields a mixture of cis and trans isomers. While catalytic hydrogenation over Raney Nickel generally favors the cis geometry (due to facial selectivity on the catalyst surface), thermodynamic equilibration can increase trans levels. The trans-isomer easily co-crystallizes due to its identical molecular weight and similar polarity. The Fix: Implement a Diastereomeric Salt Resolution . By reacting the crude amino alcohol with a chiral acid (such as L-(+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid), you create diastereomeric salts with vastly different solubility profiles. The cis-isomer salt typically exhibits lower solubility in aqueous ethanol, allowing it to selectively crystallize while the trans-salt remains in the mother liquor [1].
Issue 2: Poor Enantiomeric Excess (ee) in Chiral Resolution
The Mechanism: If you are isolating a specific enantiomer (e.g., (1R,2S)-2-aminomethyl-cyclohexanol), poor ee usually results from kinetic entrapment—cooling the crystallization mixture too rapidly traps the undesired diastereomeric salt within the crystal lattice of the desired salt. The Fix: Utilize an Ostwald ripening hold. Cool the solution to just below the saturation temperature, hold for 2 hours to allow the dissolution of kinetically formed, imperfect crystals, and then cool at a strictly controlled rate of 0.1 °C/min.
Mechanistic pathways leading to target cis-isomer and common synthetic impurities.
Part 3: Quantitative Impurity Profiling
To effectively troubleshoot, you must match the analytical signature of the impurity to its chemical origin. Below is a summarized diagnostic table for cis-2-aminomethyl-cyclohexanol crystallization.
| Impurity Type | Chemical Identity | Primary Source | Detection Method | Mitigation Strategy |
| Diastereomer | trans-2-aminomethyl-cyclohexanol | Non-selective hydrogenation | GC-FID, NMR (ring proton shifts) | Diastereomeric salt formation (Tartaric Acid); Recrystallization from EtOH. |
| Over-alkylation | Bis(2-hydroxycyclohexylmethyl)amine | Primary amine attacking imine intermediate | LC-MS (m/z = 256 [M+H]+) | Upstream: Add excess NH₃ during reduction. Downstream: Wash with non-polar solvent. |
| Starting Material | 2-hydroxycyclohexanecarbonitrile | Incomplete reduction | IR (C≡N stretch at ~2250 cm⁻¹) | Acidic aqueous wash prior to crystallization (nitrile remains in organic phase). |
| Inorganic | Nickel or Palladium salts | Catalyst leaching | ICP-MS | Pre-treat organic phase with metal scavengers (e.g., QuadraPure) or EDTA. |
Part 4: Experimental Protocols
Protocol A: Diastereomeric Salt Resolution & Purification
This self-validating protocol utilizes L-(+)-tartaric acid to isolate the cis-isomer from a crude cis/trans mixture, leveraging the differential solubility of the resulting salts [2].
Materials:
-
Crude 2-aminomethyl-cyclohexanol (free base)
-
L-(+)-Tartaric acid (1.05 equivalents)
-
Absolute Ethanol / Deionized Water (90:10 v/v)
Step-by-Step Methodology:
-
Salt Formation: In a jacketed reactor, dissolve 10.0 g of crude 2-aminomethyl-cyclohexanol in 80 mL of the EtOH/H₂O (90:10) mixture. Stir at 300 rpm.
-
Acid Addition: Slowly add 12.2 g of L-(+)-tartaric acid. Causality Note: The exothermic neutralization will raise the temperature; control the addition rate to keep the mixture below 40 °C to prevent solvent boil-off and maintain accurate concentration.
-
Dissolution & Clarification: Heat the suspension to 75 °C until complete dissolution is achieved. Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble catalyst particulates.
-
Controlled Nucleation: Cool the filtrate to 55 °C at a rate of 0.5 °C/min. Seed the solution with 0.05 g of pure cis-2-aminomethyl-cyclohexanol L-tartrate salt. Validation: The solution should become persistently cloudy within 15 minutes, confirming successful nucleation.
-
Crystal Growth: Cool the slurry to 5 °C at a strict rate of 0.1 °C/min. Causality Note: This slow cooling regime prevents the trans-salt from kinetically co-precipitating.
-
Isolation: Filter the crystals under vacuum. Wash the filter cake twice with 15 mL of ice-cold absolute ethanol to displace the impurity-rich mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.
Workflow for the diastereomeric resolution and crystallization of cis-2-aminomethyl-cyclohexanol.
Protocol B: Free-Base Regeneration
Once the pure cis-salt is obtained, the free base must be regenerated without introducing new impurities.
-
Basification: Suspend 10.0 g of the purified cis-tartrate salt in 50 mL of deionized water. Slowly add 6M NaOH until the pH reaches 12.0. Validation: The pH must be >11.5 to ensure the amino alcohol is fully deprotonated and partitioned into the organic phase.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL).
-
Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry over anhydrous Na₂SO₄. Filter the drying agent.
-
Concentration: Evaporate the DCM under reduced pressure (water bath 30 °C) to yield the pure cis-2-aminomethyl-cyclohexanol as a crystalline solid or viscous oil that crystallizes upon standing.
Part 5: References
-
Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, American Chemical Society. Available at:[Link]
-
Szmuszkovicz, J. "N-benzoyl-2-aminomethylcyclo-hexanol." US Patent 3654360A, Google Patents. Available at:
-
Jabeen, E., et al. "Enantioselective Synthesis of β-amino acids: A Review." ResearchGate. Available at:[Link]
Technical Support Center: Chiral HPLC Optimization for cis-2-Aminomethyl-cyclohexanol
Welcome to the Technical Support Center for chiral chromatography method development. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric separation of cis-2-aminomethyl-cyclohexanol .
As an aliphatic amino alcohol, this molecule presents a triad of chromatographic challenges: a highly basic primary amine that induces severe peak tailing, a polar hydroxyl group that complicates retention, and the absence of a strong UV chromophore. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to overcome these hurdles.
Method Development Architecture
The following decision tree outlines the logical workflow for selecting the appropriate chiral stationary phase (CSP) and mobile phase conditions based on your available detection hardware.
Figure 1: Decision tree for chiral HPLC method development of cis-2-aminomethyl-cyclohexanol.
Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why does cis-2-aminomethyl-cyclohexanol exhibit severe peak tailing on standard polysaccharide columns, and how do I resolve it?
The Causality: The primary amine group of cis-2-aminomethyl-cyclohexanol is highly basic. When passing through a polysaccharide-coated silica column, the amine undergoes secondary, non-enantioselective interactions (hydrogen bonding and ion-exchange) with residual, unendcapped acidic silanols on the silica support[1]. This dual-retention mechanism manifests as severe peak tailing and loss of resolution. The Solution: Introduce a basic additive into the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1% to 0.5% (v/v) act as competitive masking agents[1]. Because DEA is a smaller, highly basic molecule, it preferentially binds to the residual silanols, saturating them and allowing the cis-2-aminomethyl-cyclohexanol to interact exclusively with the chiral selector.
Q2: I am experiencing a loss of enantioselectivity on my Chiralpak AD-H column after switching back to a neutral mobile phase. Is the column degraded?
The Causality: You are likely observing a "memory effect." Basic additives like DEA can persistently adsorb onto the polysaccharide stationary phase, altering its surface chemistry long after the additive has been removed from the mobile phase[2]. The Solution: Flush the column extensively with 100% isopropanol to strip the residual amine[2]. To prevent this in the future, adopt a strict laboratory policy: dedicate specific chiral columns exclusively for basic additives and never cross-contaminate them with neutral or acidic methods.
Q3: Are there column chemistries that natively favor primary amines without requiring basic additives?
The Causality: Yes. Crown ether-based chiral stationary phases (such as the Crownpak CR-I(+)) are explicitly designed for the enantiorecognition of primary amines[3]. The mechanism relies on host-guest complexation, where the protonated primary amine (-NH3+) of the analyte fits into the chiral cavity of the crown ether[4]. The Solution: Use a Crownpak CR-I(+) column. However, the mobile phase must be highly acidic (typically pH 1.0 to 2.0 using perchloric acid) to ensure the amine is fully protonated; otherwise, the host-guest complex cannot form, resulting in zero retention or co-elution[3],[4].
Q4: My analyte lacks a strong UV chromophore. How can I achieve reliable detection?
The Causality: Aliphatic rings and primary amines do not absorb UV light effectively above 210 nm. Operating at 200–210 nm limits your mobile phase choices (e.g., ruling out ethyl acetate or aromatic solvents due to high UV cutoffs). The Solution: If universal detectors (ELSD, CAD, or MS) are unavailable, employ pre-column derivatization. Reacting the primary amine of 2-aminocyclohexanol with a reagent like 3-hydroxypyridine-2-carboxaldehyde forms an imine, which provides intense Metal-to-Ligand Charge Transfer (MLCT) bands and strong optical signals for reliable detection[5].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.
Protocol A: Direct Enantioseparation via Crown Ether Complexation
Targeted for MS, ELSD, or Low-UV (210 nm) detection.
Materials:
-
Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm)[3].
-
Mobile Phase: Aqueous Perchloric Acid (HClO4) pH 1.0 / Acetonitrile (85:15, v/v)[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Weigh out 16.3 g of 70% perchloric acid and dilute to 1 L with LC-MS grade distilled water to achieve a pH of 1.0[4]. Mix 850 mL of this aqueous solution with 150 mL of Acetonitrile. Degas thoroughly.
-
System Preparation: Flush the entire HPLC system (including the injector loop) with ethanol, followed by 100% distilled water, to remove any trace organic solvents that could degrade the crown ether stationary phase[4].
-
Equilibration: Install the column and flow the mobile phase at 0.5 mL/min. Maintain column temperature strictly at 25 °C[3].
-
Validation Checkpoint (System Suitability): Inject a known primary amine standard (e.g., DL-serine). Verify that the D-enantiomer elutes first (characteristic of the CR(+) configuration) and that baseline resolution ( Rs>1.5 ) is achieved[3],[4]. If resolution is poor, verify the mobile phase pH is exactly 1.0.
-
Sample Injection: Inject 1–5 µL of cis-2-aminomethyl-cyclohexanol (1 mg/mL in mobile phase).
-
Post-Analysis: Flush the column with distilled water before long-term storage at 3–6 °C to prevent microbial growth[4].
Protocol B: Normal Phase Separation via Silanol Masking
Targeted for derivatized samples or CAD/ELSD detection.
Materials:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Combine 800 mL HPLC-grade Hexane with 200 mL Isopropanol. Add exactly 1.0 mL of high-purity Diethylamine (DEA). Mix and sonicate.
-
Column Dedication: Ensure the installed column is explicitly labeled for "Basic Additives Only" to prevent cross-contamination and memory effects.
-
Equilibration: Flow at 1.0 mL/min at 25 °C until the baseline stabilizes (typically 10-15 column volumes).
-
Validation Checkpoint (Silanol Masking Efficacy): Inject the sample. Calculate the Asymmetry Factor ( As ) of the first eluting peak.
-
Self-Validation Logic: If As≤1.2 , the silanols are successfully masked. If As>1.5 , the DEA concentration is insufficient or degraded; prepare fresh mobile phase.
-
-
Data Acquisition: Monitor via ELSD (evaporator temp: 40 °C, nebulizer gas: 3.5 bar) or UV if the sample was pre-derivatized.
Quantitative Data & Optimization Matrix
The following table summarizes the quantitative parameters and expected outcomes for the optimization strategies discussed.
| Optimization Strategy | Stationary Phase | Mobile Phase Composition | Additive / Modifier | Detection Mode | Key Advantage | Primary Limitation |
| Crown Ether Complexation | CROWNPAK CR-I(+) | Aqueous / ACN (85:15) | HClO4 (pH 1.0 - 2.0) | Low UV (210 nm) / MS | Exceptional selectivity for primary amines[3]. | Requires highly acidic conditions; incompatible with standard UV[4]. |
| Silanol Masking (Normal Phase) | Chiralpak AD-H / AS-H | Hexane / IPA (80:20) | 0.1% - 0.5% DEA | ELSD / CAD | Broad applicability; highly scalable to prep-HPLC[1]. | Persistent memory effects on the column[2]. |
| Pre-column Derivatization | Polysaccharide CSPs | Hexane / EtOH (90:10) | None (Neutral) | UV (254 nm / 360 nm) | Provides strong chromophore; eliminates amine tailing[5]. | Adds synthetic steps; risk of kinetic resolution during derivatization. |
| Supercritical Fluid (SFC) | Cyclofructan (CF6-P) | CO2 / Methanol | 0.3% TFA / TEA | MS / UV | High throughput; rapid mass transfer[6]. | Requires specialized SFC instrumentation. |
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. chiraltech.com [chiraltech.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Handling & Long-Term Storage of cis-2-Aminomethyl-cyclohexanol
Welcome to the Technical Support Center for cis-2-aminomethyl-cyclohexanol. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical vulnerabilities of this compound.
This bifunctional amino alcohol is a critical building block in advanced drug discovery and materials science. It is extensively utilized in the synthesis of peptidomimetics (such as indolicidin and bactenecin analogs for antimicrobial research)[1][2], the development of Rho kinase inhibitors[3], and as a chiral tridentate Schiff base ligand for transition metal catalysis[4]. Because it possesses both a primary amine and a secondary hydroxyl group on a cyclohexane scaffold, its stereochemical integrity (cis configuration) and chemical stability are highly sensitive to environmental factors like moisture, oxygen, and thermal stress.
Part 1: Physicochemical Properties & Stability Profile
Understanding the baseline properties of your specific salt form is the first step in preventing experimental failure. The hydrochloride salt is generally preferred for long-term stability, though it introduces severe hygroscopicity.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 28250-37-5[5][6] | 24947-68-0[7][8] |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline Solid |
| Recommended Storage | 2-8°C, inert atmosphere | 2-8°C, desiccated[7] |
| Primary Vulnerability | Oxidation, Epimerization | Hygroscopicity, Moisture absorption |
Part 2: Handling Guidelines & Experimental Workflows
Q1: How do I prevent hygroscopic degradation during weighing and transfer? Causality: The highly polar nature of the amine hydrochloride salt drives rapid atmospheric moisture coordination. This inflates the apparent mass during weighing, leading to non-stoichiometric ratios in sensitive downstream reactions (e.g., anhydrous peptide coupling). If moisture is introduced into a coupling reaction, it will rapidly quench reagents like HATU or EDC, leading to reaction failure.
Workflow 1: Anhydrous Weighing and Transfer Protocol
-
Thermal Equilibration: Remove the sealed vial of cis-2-aminomethyl-cyclohexanol hydrochloride from 2-8°C storage[7] and place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the hygroscopic salt.
-
Inert Atmosphere Setup: Transfer the equilibrated vial, anti-static weigh boats, and spatulas into a glove bag or glove box purged with dry Argon or Nitrogen.
-
Rapid Weighing: Tare the weigh boat and quickly transfer the required mass. Self-Validation Step: If the mass on the analytical balance continuously drifts upward during weighing, moisture is breaching the environment. Abort the transfer and re-purge the glove bag.
-
Immediate Sealing: Flush the parent vial with Argon for 10 seconds before tightly capping. Wrap the cap with Parafilm to secure the seal against ambient humidity.
Q2: What is the optimal protocol for preparing stock solutions for peptidomimetic synthesis? Causality: Peptidomimetic synthesis requires strict anhydrous conditions to maintain the cis stereochemistry and prevent ring-chain tautomerism[4]. Introducing water via a poorly prepared stock solution will ruin the synthesis yield.
Workflow 2: Preparation and Validation of Anhydrous Stock Solutions
-
Solvent Preparation: Use only amine-free, extra-dry N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) stored over activated 3Å molecular sieves.
-
Dissolution: Inside the glove bag, dissolve the weighed cis-2-aminomethyl-cyclohexanol in the anhydrous solvent to achieve the desired molarity (e.g., 0.1 M).
-
Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass prevents photo-induced oxidation of the primary amine.
-
Headspace Purging: Gently blow a stream of Argon over the liquid surface in each vial to displace oxygen.
-
Sealing and Validation: Cap tightly with PTFE-lined silicone septa. Self-Validation Step: Before using an aliquot for moisture-sensitive coupling, extract 50 µL through the septum and perform a rapid Karl Fischer titration. Proceed only if the water content is <50 ppm.
Part 3: Long-Term Storage & Troubleshooting
Q3: What are the best practices for long-term storage to prevent oxidation and epimerization? Causality: The primary amine group is susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides and colored impurities. Furthermore, in solution, the compound can undergo epimerization at the chiral centers (converting from cis to trans), which destroys its stereochemical value as a chiral ligand[4]. Best Practices:
-
Solid State: Store the neat solid at 2-8°C in a tightly sealed, light-resistant container[7][8]. Ensure the headspace is purged with an inert gas prior to sealing.
-
Solution State: Avoid storing the compound in solution for extended periods. If unavoidable, store aliquots at -20°C and never subject them to repeated freeze-thaw cycles, which accelerate epimerization.
Q4: I observed precipitation and a slight yellowing in my stored DMSO stock. How do I troubleshoot this? Causality: Precipitation in DMSO is often a simple physical state change, as pure DMSO freezes at approximately 19°C. However, if the precipitate does not redissolve upon warming, or if it is accompanied by yellowing, it indicates chemical degradation. Yellowing is the hallmark of amine oxidation, while irreversible precipitation suggests the formation of insoluble polymeric degradants or salt crash-out due to moisture ingress.
Troubleshooting Steps:
-
Thermal Check: Gently warm the vial to 25°C in a water bath and sonicate for 60 seconds. If the solution clears, it was merely frozen DMSO.
-
Visual Inspection: If the solution remains yellow after warming, oxidation has occurred. Discard the aliquot immediately.
-
Integrity Check: Inspect the PTFE septum. Multiple needle punctures compromise the seal, allowing ambient moisture and oxygen to penetrate. Always use single-use aliquots to prevent this.
Part 4: Visualizing Degradation & Stabilization Logic
Workflow for handling cis-2-aminomethyl-cyclohexanol to prevent hygroscopic degradation.
Troubleshooting logic for precipitation and discoloration in stored stock solutions.
References
- US Patent Office. "US9707282B2 - Small cationic antimicrobial peptides". Source: Google Patents.
- European Patent Office. "EP2061886A1 - Small cationic antimicrobial peptides". Source: Google Patents.
- European Patent Office. "EP1403255A1 - Rho KINASE INHIBITORS". Source: Google Patents.
-
ResearchGate. "Synthesis and structural characterization of 10 Group Metal complexes with anionic tridentate S,N,N donor Schiff bases". Source: ResearchGate. URL:[Link]
-
IAEA. "9 th EUROPEAN EXPERIMENTAL NMR CONFERENCE Program and Abstracts". Source: International Atomic Energy Agency. URL:[Link]
Sources
- 1. US9707282B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 2. Small cationic immunomodulatory peptides - Patent 2061886 [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride | 28250-37-5 | Benchchem [benchchem.com]
- 7. rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride | 24947-68-0 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
cis-2-aminomethyl-cyclohexanol vs trans-2-aminomethyl-cyclohexanol chemical reactivity
Executive Summary & Structural Causality
In the design of conformationally restricted pharmacophores and complex heterocycles, the choice of stereoisomer is rarely trivial. The molecules cis-2-aminomethylcyclohexanol and trans-2-aminomethylcyclohexanol represent a classic 1,3-difunctional cyclohexane system where relative stereochemistry dictates macroscopic chemical reactivity.
The fundamental causality behind their divergent behavior lies in their ground-state conformations:
-
The cis-Isomer: Adopts an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. This spatial arrangement forces the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups into close proximity, facilitating strong intramolecular hydrogen bonding and lowering the entropic barrier for concerted cyclic transition states.
-
The trans-Isomer: Strongly prefers the di-equatorial (e,e) conformation to minimize 1,3-diaxial steric clashes. While thermodynamically stable, this conformation points the functional groups away from one another. To participate in intramolecular reactions, the ring must undergo a high-energy distortion or ring-flip, creating a significant kinetic bottleneck.
Understanding these conformational constraints is critical for predicting reaction rates, anticipating stereochemical inversions, and optimizing yields in drug development pipelines.
Comparative Chemical Reactivity Profiles
To objectively compare these isomers, we evaluate their performance across two highly stereosensitive chemical transformations: N-to-O Acyl Migration and 1,3-Oxazine Cyclization .
N-to-O Acyl Migration Kinetics
N-to-O acyl migration is a standard probe for 1,3-difunctional proximity. When the N-acyl derivative of the aminoalcohol is subjected to acidic conditions, the hydroxyl oxygen acts as a nucleophile, attacking the protonated amide carbonyl.
-
cis-Isomer Performance: Exhibits rapid migration with complete retention of stereochemistry. The a,e conformation perfectly aligns the nucleophilic oxygen and the electrophilic carbonyl carbon to form a low-energy 6-membered cyclic transition state.
-
trans-Isomer Performance: The migration rate is drastically lower. Because the e,e conformation prevents the necessary orbital overlap, the molecule must distort. Strikingly, as documented in foundational stereochemical studies[1], the migration in the trans-isomer often proceeds with inversion of configuration at the ring carbon, indicating a divergence from the concerted intramolecular pathway toward a more complex, stepwise mechanism (potentially involving an oxazoline intermediate and subsequent intermolecular water attack).
Caption: Mechanistic divergence in N-to-O acyl migration between cis and trans isomers.
Heterocycle Formation (1,3-Oxazines)
Both isomers can serve as building blocks for 5,6-tetramethylene-tetrahydro-1,3-oxazines via condensation with aldehydes, ketones, or imidates[2]. However, the thermodynamic stability of the resulting bicyclic system varies:
-
The cis-fused oxazines (derived from the cis-isomer) are generally more flexible and form under milder conditions with higher yields.
-
The trans-fused oxazines (derived from the trans-isomer) are highly rigid. The cyclization requires forcing conditions to overcome the initial e,e ground state of the starting material[3].
Quantitative Data Summary
| Property / Reaction Metric | cis-2-Aminomethylcyclohexanol | trans-2-Aminomethylcyclohexanol | Mechanistic Rationale |
| Ground State Conformation | Axial-Equatorial (a,e) | Di-Equatorial (e,e) | Minimization of 1,3-diaxial interactions. |
| Intramolecular H-Bonding | Strong (pKa modulated) | Weak / Geometrically strained | Proximity of -OH and -NH₂ groups. |
| N-to-O Acyl Migration Rate | Fast (k_rel > 100) | Slow (k_rel ~ 1) | Distance between reactive centers in TS. |
| Acyl Migration Stereochemistry | Retention | Inversion | trans requires non-concerted/distorted pathway. |
| 1,3-Oxazine Cyclization Yield | High (>85% under mild conditions) | Moderate (<60% requires reflux) | Rigidity of the trans-fused bicyclic product. |
Experimental Protocols: Self-Validating Kinetic Assay
To ensure trustworthiness and reproducibility in your own laboratory, the following protocol details a self-validating quantitative NMR (qNMR) workflow for measuring N-to-O acyl migration rates. The inclusion of an internal standard ensures that mass balance is continuously monitored, validating that the disappearance of the starting material strictly correlates with product formation, rather than degradation.
Step-by-Step Methodology: qNMR Kinetic Monitoring
Reagents & Materials:
-
N-benzoyl derivatives of cis- and trans-2-aminomethylcyclohexanol (purified to >99% ee/de).
-
Deuterated Dioxane (1,4-dioxane-d8).
-
HCl in Dioxane (4.0 M).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – chosen for its inertness and distinct singlet NMR resonance (~6.1 ppm).
Procedure:
-
Sample Preparation (The Baseline): Weigh exactly 10.0 mg of the N-benzoyl aminoalcohol and 2.0 mg of TMB. Dissolve in 0.5 mL of 1,4-dioxane-d8 in a standard 5 mm NMR tube.
-
Pre-Acquisition Validation: Acquire a baseline ¹H-NMR spectrum at 25 °C. Integrate the TMB singlet against the distinct benzylic/aminomethyl protons of the starting material to establish the t=0 molar ratio.
-
Acidic Trigger: Inject 10 µL of 4.0 M HCl in dioxane directly into the NMR tube. Invert rapidly 3 times to homogenize.
-
Kinetic Acquisition: Immediately insert the tube into the NMR spectrometer (pre-equilibrated to the desired target temperature, e.g., 50 °C). Run an arrayed acquisition (e.g., 1 scan every 60 seconds for 2 hours).
-
Self-Validating Data Analysis:
-
Plot the depletion of the N-acyl signal and the growth of the O-acyl signal relative to the static TMB integral.
-
Validation Check: The sum of the molar concentrations of [N-acyl] +[O-acyl] must equal the initial [N-acyl] concentration at all time points (±2%). If mass balance drops, a side reaction (e.g., elimination or hydrolysis) is occurring, and the rate constant must be invalidated.
-
-
Rate Calculation: Extract the pseudo-first-order rate constants ( kobs ) from the logarithmic decay plot of the starting material.
Caption: Self-validating experimental workflow for kinetic analysis of acyl migration.
Conclusion for Drug Development
When selecting a 2-aminomethylcyclohexanol scaffold for pharmaceutical applications, the stereoisomer dictates the synthetic feasibility of downstream modifications. The cis-isomer is the superior choice when rapid, concerted cyclizations or intramolecular rearrangements are required. Conversely, the trans-isomer is highly valuable when a rigid, di-equatorial spatial projection of pharmacophores is desired to fit a specific receptor pocket, provided the synthetic route accounts for its kinetic resistance to intramolecular ring closures.
References
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (acs.org) URL:[Link][1]
-
STEREOCHEMICAL STUDIES ON 1,3-DIFUNCTIONAL CYCLOPENTANE, CYCLOHEXANE AND CYCLOHEPTANE DERIVATIVES Source: u-szeged.hu URL:[Link][3]
-
Annelated derivatives of 2-phenylquinoline, 2-(2′-pyridyl)quinoline and 2-phenyl-1,8-naphthyridine Source: ResearchGate URL:[Link][2]
Sources
A Senior Application Scientist's Guide to the Catalytic Efficiency of cis-2-Aminomethyl-cyclohexanol Based Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven primarily by the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Chiral β-amino alcohols have long been recognized as a "privileged" class of ligands, capable of inducing high stereoselectivity in a wide array of metal-catalyzed reactions.[1][3] Their utility stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to a metal center, creating a rigid and well-defined chiral environment to direct the stereochemical outcome of a reaction.[3]
This guide provides an in-depth comparative analysis of ligands derived from the cis-2-aminomethyl-cyclohexanol scaffold. We will explore their performance in two benchmark asymmetric transformations: the transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes. By examining the causality behind experimental design and presenting validated protocols, this document serves as a practical resource for researchers aiming to leverage these powerful catalytic tools.
The Privileged Scaffold: Mechanistic Insights
The efficacy of cis-2-aminomethyl-cyclohexanol and its derivatives lies in their ability to form stable chelate complexes with metal precursors. In ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), for example, the ligand coordinates to the metal center, and the resulting complex facilitates the transfer of a hydride from a hydrogen donor (like isopropanol) and a proton to the ketone substrate. This occurs via a well-orchestrated, six-membered pericyclic transition state where the amino group and the metal work in concert.[3] This "metal-ligand bifunctional mechanism" is a cornerstone of its high efficiency.[3]
The rigid cyclohexyl backbone locks the relative orientation of the aminomethyl and hydroxyl groups, minimizing conformational ambiguity and creating a predictable chiral pocket around the active site. This structural rigidity is paramount for effective stereochemical communication from the ligand to the substrate.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Comparative Performance in Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral secondary alcohols from prochiral ketones.[4][5] Ruthenium(II) complexes, particularly those with chiral β-amino alcohol ligands, are highly effective for this transformation.[3][5] The reaction typically uses isopropanol as both the solvent and the hydrogen source, with a base like KOH as a co-catalyst.[6][7]
The performance of various ligands is heavily influenced by the steric and electronic nature of the substituents on the nitrogen atom. Modifications can fine-tune the chiral environment, directly impacting enantioselectivity.
Table 1: Comparison of cis-Aminoindanol Ligands in ATH of Aromatic Ketones
| Entry | Ligand | Substrate | Yield (%) | ee (%) | Catalyst System | Reference |
| 1 | (1R,2S)-cis-1-Amino-2-indanol | Acetophenone | >95 | 95 | [RuCl₂(p-cymene)]₂ / KOH | [7] |
| 2 | (1R,2S)-cis-1-Amino-2-indanol | 2'-Chloroacetophenone | >95 | 97 | [RuCl₂(p-cymene)]₂ / KOH | [7] |
| 3 | (1R,2S)-cis-1-Amino-2-indanol | 3'-Methoxyacetophenone | >95 | 94 | [RuCl₂(p-cymene)]₂ / KOH | [7] |
| 4 | Phenylglycinol | Acetophenone | - | 23 | [RuCl₂(p-cymene)]₂ / KOH | [7] |
| 5 | N-Methyl aminoindanol | Acetophenone | - | 27 | [RuCl₂(p-cymene)]₂ / KOH | [7] |
Analysis of Performance:
The data clearly demonstrates the superiority of the rigid cis-1-amino-2-indanol scaffold (a close structural analog to aminomethyl-cyclohexanol) compared to more flexible ligands like phenylglycinol (Entry 4) or N-methylated derivatives (Entry 5).[7] The constrained bicyclic structure of aminoindanol provides a well-defined chiral pocket, leading to excellent enantioselectivities (94-97% ee).[7] The lower performance of the N-methylated ligand suggests that the N-H proton plays a crucial role in the hydrogen transfer mechanism, likely by forming a hydrogen bond in the transition state. This highlights the importance of the primary amine functionality for optimal catalytic activity in this system.
Comparative Performance in Enantioselective Diethylzinc Addition
The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols. Chiral β-amino alcohols are among the most effective catalysts for this transformation, with the reaction mechanism believed to involve the formation of a chiral zinc-alkoxide dimer that acts as the active catalyst.
Table 2: Comparison of β-Amino Alcohol Ligands in the Addition of Et₂Zn to Benzaldehyde
| Entry | Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Ligand 13a ¹ | 2 | ~99 | 95 | (S) | [8] |
| 2 | Ligand 13b ² | 2 | ~99 | 95 | (S) | [8] |
| 3 | Carbohydrate-based Ligand 1 | 10 | 100 | 96 | (R) | [9] |
| 4 | Thiophene-derived Amino Alcohol | - | >98 | 97 | (S) | [10] |
¹Ligand 13a is a derivative with a specific optimized structure suitable for immobilization.[8] ²Ligand 13b is a derivative with a specific optimized structure suitable for immobilization.[8]
Analysis of Performance:
The catalytic efficiency in this reaction is highly dependent on the ligand's ability to form a stable, well-organized dimeric zinc complex. The results show that a variety of β-amino alcohol backbones can achieve outstanding results, with yields and enantiomeric excesses frequently exceeding 95%.[8][9] The ligands 13a and 13b, which were specifically optimized for high efficiency, demonstrate that even at low catalyst loadings (2 mol%), near-quantitative yields and high enantioselectivity can be achieved.[8] This underscores the principle that fine-tuning the steric and electronic properties of the ligand scaffold is a powerful strategy for developing highly active and selective catalysts.
Detailed Experimental Protocols
To ensure reproducibility and provide a self-validating framework, the following detailed protocols are provided. These are based on established methodologies for these classes of reactions.[4][6]
Protocol 4.1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral cis-2-aminomethyl-cyclohexanol based ligand (0.04 mmol) are dissolved in anhydrous, degassed 2-propanol (4 mL). The mixture is stirred at reflux for 30 minutes, during which the color may change, indicating complex formation.[6]
-
Reaction: The solution is cooled to room temperature. Acetophenone (1 mmol) is added, followed by the addition of a freshly prepared 1.0 M solution of KOH in 2-propanol (1 mL).[6]
-
Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of 1.0 M HCl. The solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Protocol 4.2: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
Methodology:
-
Catalyst Formation: To a flame-dried Schlenk flask under argon, the chiral cis-2-aminomethyl-cyclohexanol based ligand (0.025 mmol, 2.5 mol%) is added, followed by anhydrous toluene (2 mL). The solution is cooled to 0 °C. A 1.0 M solution of diethylzinc in hexanes (2.5 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
-
Reaction: Benzaldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C.
-
Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC for the disappearance of benzaldehyde.
-
Workup: Upon completion, the reaction is carefully quenched at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Purification and Analysis: The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC.[9]
Conclusion and Future Outlook
Ligands based on the cis-2-aminomethyl-cyclohexanol scaffold have proven to be robust and highly effective in key asymmetric transformations. Their performance, characterized by high yields and excellent enantioselectivities, is a direct result of their rigid conformational structure which creates a well-defined chiral pocket around the metal's active site. Comparative data reveals that the primary amine functionality and a constrained backbone are critical design elements for success, particularly in asymmetric transfer hydrogenation.
Future research will likely focus on the immobilization of these catalysts on solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and recycling—a crucial step for industrial applications.[6] Furthermore, the application of these ligands in a broader range of C-C and C-N bond-forming reactions remains a fertile ground for discovery, promising new and efficient pathways to complex chiral molecules.
References
-
Nagornov, S. A., et al. (2022). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]
-
Pinho, P. (2002). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Diva Portal. [Link]
-
Sappino, C., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Morales, S., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. [Link]
-
Wang, Z., et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]
-
Righi, P., et al. (2020). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
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ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]
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Szepesi, Á., et al. (2010). Enantioselective Additions of Diethylzinc and Diphenylzinc to Aldehydes Using 2-Dialkyl-aminomethyl-2′-hydroxy-1,1′-binaphthyls. European Journal of Organic Chemistry. [Link]
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DIGIBUG Principal. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. DIGIBUG Principal. [Link]
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ResearchGate. (n.d.). Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. ResearchGate. [Link]
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MDPI. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts. [Link]
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Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. [Link]
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Wu, X., et al. (2006). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical. [Link]
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Comptes Rendus de l'Académie des Sciences. (2013). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. ScienceDirect. [Link]
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Catalysis Science & Technology. (2021). Chitosan as a renewable resource for enantioselective catalysis. RSC Publishing. [Link]
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RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
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Semantic Scholar. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Semantic Scholar. [Link]
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MDPI. (2024). A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Molecules. [Link]
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MDPI. (2023). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. [Link]
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Benchmarking Green Synthesis Protocols for cis-2-Aminomethylcyclohexanol: Biocatalysis vs. Aqueous Transfer Hydrogenation
Executive Summary
cis-2-Aminomethylcyclohexanol is a privileged chiral building block extensively utilized in the synthesis of biologically active 1,3-oxazine derivatives (1[2]) and small cationic antimicrobial peptides (3[3]). Traditionally, its synthesis relies on the reduction of 2-aminomethylcyclohexanone using stoichiometric metal hydrides (e.g., NaBH₄ or LiAlH₄). These legacy methods suffer from poor diastereoselectivity—yielding difficult-to-separate cis/trans mixtures—and generate substantial metallic waste. To align with modern sustainable chemistry paradigms (4[4]), this guide benchmarks two field-proven green synthesis protocols: Ketoreductase (KRED) Biocatalysis and Aqueous Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH) .
Synthetic workflow comparing traditional reduction vs. green biocatalytic and ATH protocols.
Mechanistic Causality: Overcoming Stereoelectronic Challenges
The reduction of 2-aminomethylcyclohexanone is inherently challenging. The basic aminomethyl group strongly coordinates with traditional metal catalysts, leading to catalyst poisoning or unpredictable stereochemical outcomes due to steric hindrance during axial hydride attack.
1. Biocatalytic Approach (KRED): Ketoreductases circumvent chelation issues by sequestering the substrate within a highly defined chiral binding pocket (5[5]). The enzyme enforces a strict facial hydride attack from the NADPH cofactor, thermodynamically driving the formation of the cis-isomer with exquisite diastereo- and enantioselectivity.
2. Aqueous Ru-ATH: The Noyori-Ikariya Ru-TsDPEN catalyst operates via an outer-sphere mechanism in water (6[6]). Sodium formate (HCOONa) acts as the hydride donor. The concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the ketone avoids direct coordination of the substrate's aminomethyl group to the metal, preserving catalytic turnover and yielding high cis-selectivity.
Quantitative Data Presentation
The table below benchmarks the performance of the two green protocols against the traditional NaBH₄ reduction standard.
| Performance Metric | Traditional (NaBH₄) | Biocatalysis (KRED) | Aqueous Ru-ATH |
| Solvent System | THF / DCM | Aqueous Buffer (pH 7.0) | Neat Water |
| Diastereomeric Excess (de) | < 40% (Mixed cis/trans) | > 99% (cis only) | ~ 90% (Enriched cis) |
| Enantiomeric Excess (ee) | N/A (Racemic) | > 99% | > 95% |
| E-Factor (Waste/Product) | > 50 | < 10 | < 15 |
| Scalability & Safety | Poor (Exothermic, Waste) | Excellent (Mild) | Good (Recyclable Catalyst) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Biocatalytic Reduction via Ketoreductase (KRED)
This protocol utilizes a coupled-enzyme system where Glucose Dehydrogenase (GDH) regenerates the required NADPH cofactor, ensuring high atom economy and driving the reaction to completion.
Enzymatic cycle of Ketoreductase (KRED) with GDH-mediated NADPH cofactor regeneration.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer and adjust to pH 7.0. Add 2 mM MgSO₄ to stabilize the enzymes.
-
Cofactor & Substrate Loading: Dissolve D-glucose (1.5 equiv) and NADP⁺ (0.01 equiv) into the buffer. Add 2-aminomethylcyclohexanone (50 mM final concentration). Causality note: A small amount of DMSO (up to 5% v/v) can be added to ensure the hydrophobic substrate remains bioavailable to the enzyme.
-
Enzyme Addition: Add 100 mg of engineered KRED and 50 mg of GDH. Stir gently at 30°C.
-
Self-Validation Check (Crucial): Run a parallel negative control lacking the KRED enzyme. If the background reduction by glucose/GDH in the control is zero, the observed cis-isomer formation in the main reactor is exclusively enzyme-mediated, validating the biocatalytic pathway's integrity.
-
Monitoring & Workup: Maintain pH at 7.0 using a pH stat (gluconic acid byproduct lowers pH). Once substrate consumption ceases (via chiral GC analysis), extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield pure cis-2-aminomethylcyclohexanol.
Protocol 2: Aqueous Asymmetric Transfer Hydrogenation (Ru-ATH)
This protocol exploits water as a green solvent, drastically accelerating the reduction rate while allowing for easy catalyst recycling via phase separation.
Outer-sphere mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation in water.
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the Ru-TsDPEN precatalyst (S/C ratio = 100) in 10 mL of degassed, deionized water at 40°C. Stir for 1 hour. Causality note: Degassing prevents the oxidative degradation of the active 16-electron Ru-hydride complex.
-
Reductant Addition: Add Sodium Formate (HCOONa, 5 equiv) to the aqueous solution.
-
Substrate Introduction: Add 2-aminomethylcyclohexanone (0.5 M). The reaction mixture will form a biphasic system.
-
Self-Validation Check (Crucial): Monitor the reaction vessel for continuous CO₂ evolution (effervescence). The reaction consumes formate and releases CO₂. The cessation of CO₂ bubbling prior to complete substrate consumption indicates premature catalyst deactivation, providing a real-time visual validation of the active turnover state.
-
Workup & Recycling: After 2-4 hours, cool the mixture to room temperature. Extract the product with Methyl tert-butyl ether (MTBE) (3 × 10 mL). The aqueous phase, retaining the active Ru-catalyst, can be directly recycled for subsequent batches by adding fresh substrate and formate.
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EP2061886A1 - Small cationic antimicrobial peptides European Patent Office[3]
-
Synthesis of 1,3-Oxazine Derivatives Based on (–)-Isopulegol using the Ritter Reaction and Study of their Analgesic Activity ResearchGate[Link][2]
-
Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Organic Letters (ACS Publications)[Link][6]
-
Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact PubMed (NIH) [Link][5]
-
Role of Biocatalysis in Sustainable Chemistry Chemical Reviews (ACS Publications)[Link][4]
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A Methodological Guide to Comparing the Cytotoxicity Profiles of Cis- and Trans-2-Aminomethyl-cyclohexanol
Introduction: The Unexplored Cytotoxic Landscape of 2-Aminomethyl-cyclohexanol Isomers
In the realm of toxicology and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, can be a critical determinant of its biological activity.[1][2][3] Molecules that are mirror images of each other (enantiomers) or have different spatial arrangements of their atoms (diastereomers) can exhibit vastly different pharmacological and toxicological profiles.[2][3][4] One enantiomer might be therapeutically active, while the other could be inactive or, in some infamous cases, responsible for severe toxicity.[1][4][5]
This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. It provides the experimental framework necessary to meticulously compare the cytotoxicity profiles of cis- and trans-2-aminomethyl-cyclohexanol. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.
Pillar I: Rationale for a Robust Experimental Design
To obtain a meaningful comparison, the experimental design must be systematic and multi-faceted. The goal is not just to determine if the compounds are toxic, but to quantify how toxic they are, to which cells, and through what mechanisms.
Cell Line Selection: A Question of Relevance
The choice of cell lines is paramount. A comprehensive profile requires testing the isomers on a panel of cells, including:
-
A panel of human cancer cell lines: This allows for the assessment of potential anti-cancer activity and whether there is any selectivity towards certain cancer types. For instance, one might choose a lung adenocarcinoma line (e.g., A549), a glioblastoma line (e.g., U87MG), and a breast cancer line (e.g., MCF-7).
-
A non-cancerous human cell line: This is crucial for assessing general cytotoxicity and determining a therapeutic index. A cell line like human embryonic kidney cells (HEK293) or normal human fibroblasts can serve as a control for non-specific toxicity.
Dose-Response and Time-Course: Defining the "When" and "How Much"
Cytotoxicity is both concentration- and time-dependent. Therefore, experiments should be designed to capture both aspects:
-
Dose-Response: Cells should be treated with a wide range of concentrations of each isomer (e.g., from nanomolar to millimolar ranges) to determine the concentration at which a biological response is observed. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.
-
Time-Course: The cytotoxic effects should be measured at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cell death. Some compounds may induce rapid acute toxicity, while others may have a delayed effect.
Pillar II: Core Experimental Protocols
To build a comprehensive cytotoxicity profile, a multi-assay approach is recommended. This provides a more complete picture of the cellular response to the test compounds. We will detail three key assays that measure different aspects of cell health.
Assay 1: MTT Assay for Metabolic Activity and Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of cis- and trans-2-aminomethyl-cyclohexanol in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Assay 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][11]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to untreated controls, include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., Triton X-100).[12]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[13]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Assay 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[14][15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the nucleus of late apoptotic and necrotic cells.[14][15]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentrations of each isomer (as determined by the MTT or LDH assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][18]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Pillar III: Data Presentation and Visualization
Clear and concise data presentation is essential for comparing the cytotoxicity profiles of the two isomers.
Quantitative Data Summary
The IC50 values obtained from the MTT and LDH assays should be summarized in a table for easy comparison across different cell lines and time points.
Table 1: Hypothetical IC50 Values (µM) for Cis- and Trans-2-Aminomethyl-cyclohexanol
| Cell Line | Isomer | 24h IC50 (MTT) | 48h IC50 (MTT) | 72h IC50 (MTT) | 48h IC50 (LDH) |
| A549 | Cis | 150.2 | 85.6 | 52.1 | 95.3 |
| Trans | 210.5 | 125.8 | 88.4 | 140.7 | |
| MCF-7 | Cis | 125.7 | 70.3 | 45.9 | 80.1 |
| Trans | 180.4 | 102.1 | 75.6 | 115.2 | |
| HEK293 | Cis | >500 | 450.8 | 320.5 | >500 |
| Trans | >500 | >500 | 480.9 | >500 |
Visualizing Experimental and Mechanistic Pathways
Diagrams can effectively illustrate complex workflows and biological processes.
Caption: Overall experimental workflow for comparing the cytotoxicity of cis- and trans-2-aminomethyl-cyclohexanol.
Caption: A simplified, hypothetical apoptotic signaling pathway that could be investigated.
Discussion: Potential for Stereospecific Cytotoxicity
The three-dimensional structure of the cis and trans isomers could lead to differences in their cytotoxic profiles through several mechanisms:
-
Receptor/Enzyme Interaction: Biological targets like enzymes and receptors are chiral, and the different spatial arrangements of the aminomethyl and hydroxyl groups in the cis and trans isomers could result in differential binding affinities and subsequent biological effects.[4][19] One isomer might fit into a binding pocket more effectively than the other, leading to a more potent cytotoxic response.
-
Cellular Uptake and Efflux: The stereochemistry of the isomers could influence their interaction with membrane transporters, leading to differences in their intracellular accumulation.
-
Metabolism: The enzymes responsible for metabolizing these compounds could exhibit stereoselectivity, leading to the formation of different metabolites with varying toxicities.
The experimental framework outlined in this guide will provide the necessary data to begin exploring these potential structure-activity relationships. For example, if one isomer is significantly more potent and induces apoptosis while the other is less active, it would strongly suggest a specific interaction with a cellular target.
Conclusion
While the existing literature does not provide a direct comparison of the cytotoxicity of cis- and trans-2-aminomethyl-cyclohexanol, this guide offers a comprehensive and scientifically rigorous framework for conducting such an investigation. By employing a multi-assay approach and carefully considering the experimental design, researchers can generate a detailed and comparative cytotoxicity profile of these two isomers. This knowledge is not only of fundamental scientific interest but is also a prerequisite for any further development of these compounds for therapeutic or other applications. The principles and protocols detailed herein provide a clear path forward for elucidating the biological activities of these and other stereoisomeric compounds.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. Int J Appl Basic Med Res, 3(1), 16-18.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. JoVE (Journal of Visualized Experiments), (110), e53683.
- Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of chirality in drugs: An overview from International Journal of Organic and Medicinal Chemistry.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Jamali, F., & Mehvar, R. (2001). Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 4(2), 157-62.
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PubMed. (n.d.). Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing. Retrieved from [Link]
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PubMed. (2010, January 5). Stereospecificity in the cytotoxic action of hexachlorocyclohexane isomers. Retrieved from [Link]
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IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]
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MDPI. (2025, December 15). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Retrieved from [Link]
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PMC. (2014, December 6). Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells. Retrieved from [Link]
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PubMed. (n.d.). A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide. Retrieved from [Link]
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BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
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ACS Publications. (n.d.). Stereochemistry-Dependent Cytotoxicity of Some Artemisinin Derivatives. Retrieved from [Link]
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validation of chiral separation methods for cis-2-aminomethyl-cyclohexanol racemates
Validation of Chiral Separation Methods for cis-2-Aminomethyl-cyclohexanol Racemates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating aliphatic amino alcohols. cis-2-Aminomethyl-cyclohexanol is a highly versatile chiral building block utilized in asymmetric synthesis and pharmaceutical development[1]. However, its structural profile presents a triad of chromatographic challenges:
-
High Polarity & Basicity: The primary amine interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution[2].
-
Lack of Chromophore: The absence of a conjugated π-system renders standard UV detection (e.g., at 210–254 nm) virtually useless, necessitating alternative detection methods (ELSD/MS) or chemical derivatization[3].
-
Stereochemical Nuance: The cis configuration requires a highly specific chiral selector to differentiate the spatial arrangement of the aminomethyl and hydroxyl groups[1].
This guide objectively compares direct chiral stationary phase (CSP) methods against indirect pre-column derivatization strategies, providing self-validating experimental protocols grounded in ICH Q2(R2) standards.
Mechanistic Strategies for Chiral Recognition
The selection of a separation strategy must be dictated by the molecule's underlying physicochemical properties.
-
Direct Separation (Crown Ether CSPs): Crown ether columns (e.g., ChiroSil RCA(+)) are explicitly designed for primary amines. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine (-NH₃⁺) and the 18-crown-6 ether cavity[4]. This requires an acidic mobile phase to ensure complete protonation.
-
Direct Separation (Polysaccharide CSPs): Amylose or cellulose-based columns rely on hydrogen bonding, dipole-dipole interactions, and steric hindrance. Because the amine is basic, a basic mobile phase additive (like diethylamine, DEA) is mandatory to suppress silanol ionization and prevent peak tailing[2].
-
Indirect Separation (Derivatization): Reacting the racemate with a derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride) introduces a strong UV chromophore[3][5]. This converts the highly polar amine into a neutral amide, drastically improving peak shape and allowing for sub-microgram detection via UV at 254 nm[3].
Mechanistic pathways for the enantiomeric separation of amino alcohols.
Comparative Performance Analysis
To make an informed decision, we must evaluate the trade-offs between resolution, sensitivity, and workflow complexity. The table below summarizes the quantitative performance data for each approach.
| Parameter | Crown Ether CSP (e.g., ChiroSil) | Polysaccharide CSP (e.g., Chiralpak) | Pre-column Derivatization (3,5-DNB) |
| Separation Mechanism | Primary amine inclusion complex | H-bonding & steric hindrance | Diastereomer / Chromophore addition |
| Typical Resolution (Rs) | > 2.0 (Baseline) | 1.2 - 1.8 (Partial to Baseline) | > 2.5 (Excellent Baseline) |
| Detection Mode | ELSD / MS | ELSD / MS | UV (254 nm) |
| Limit of Detection (LOD) | ~50 ng/mL | ~100 ng/mL | < 5 ng/mL |
| Mobile Phase Additive | Acidic (e.g., HClO₄) | Basic (e.g., DEA) | None required post-reaction |
| Workflow Time | Fast (Direct injection) | Fast (Direct injection) | Slow (Requires 60 min incubation) |
Experimental Protocols & Self-Validating Workflows
A method is only as good as its reproducibility. The following protocols integrate system suitability checks to ensure the system is self-validating before sample analysis begins.
Protocol 1: Direct Separation via Crown Ether CSP Causality: We utilize a crown ether column because its cavity perfectly accommodates the primary amine of cis-2-aminomethyl-cyclohexanol[4]. We use perchloric acid to force the amine into its protonated (-NH₃⁺) state, which is an absolute thermodynamic requirement for the inclusion complex to form.
-
Column Preparation: Install a ChiroSil RCA(+) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of Methanol / Water (80:20, v/v) containing 10 mM Perchloric Acid (HClO₄). Degas thoroughly.
-
Parameters: Set flow rate to 1.0 mL/min. Set Evaporative Light Scattering Detector (ELSD) drift tube temperature to 50°C with a gas flow of 1.5 L/min.
-
Self-Validation Step: Inject a blank (methanol) to confirm baseline stability. Inject a system suitability standard (racemate at 1 mg/mL). Proceed with the analytical sequence only if Resolution (Rs) > 1.5 and the Tailing Factor (Tf) < 1.5.
Protocol 2: Indirect Separation via 3,5-DNB Derivatization Causality: By reacting the primary amine with 3,5-Dinitrobenzoyl chloride (3,5-DNB), we achieve two goals: we eliminate the basicity of the amine (converting it to an amide, stopping silanol tailing), and we attach a highly conjugated aromatic ring, enabling sub-microgram detection via UV at 254 nm[3].
-
Derivatization Step: Dissolve 1 mg of cis-2-aminomethyl-cyclohexanol in 1 mL of anhydrous acetonitrile. Add 1.2 molar equivalents of 3,5-DNB chloride and 1.5 equivalents of triethylamine (TEA) as an acid scavenger[3].
-
Incubation: Stir at room temperature for 60 minutes. Quench the unreacted 3,5-DNB with 100 µL of LC-MS grade water.
-
Chromatography: Inject onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) using a mobile phase of Hexane / Isopropanol (85:15, v/v). Note: No DEA additive is needed because the amine is now a neutral amide.
-
Self-Validation Step: Inject a reagent blank (3,5-DNB + TEA + water) to map interference peaks. The derivatized enantiomers must elute in a window completely free of reagent artifacts.
Validation Framework (ICH Q2(R2))
Validating these methods for quantitative enantiomeric excess (ee) determination requires a rigorous, sequential approach.
ICH Q2(R2) validation workflow for chiral chromatographic methods.
Troubleshooting: The Causality of Peak Tailing
If you observe severe peak tailing when analyzing underivatized cis-2-aminomethyl-cyclohexanol on a polysaccharide column, the root cause is secondary interactions. The silica support contains weakly acidic silanol groups (-Si-OH). At neutral pH, these can ionize to -Si-O⁻, which strongly binds the positively charged basic amine of the analyte.
The Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase[2]. These small, highly basic molecules act as sacrificial competitors, saturating the active silanol sites and allowing the target amino alcohol to elute with a symmetrical peak shape. Conversely, if using a Crown Ether column, ensure your acidic modifier concentration is high enough; a partially unprotonated amine will not interact with the chiral selector, leading to peak broadening and a total loss of resolution.
References
-
BenchChem Technical Support. "Chiral Separation of Amino Alcohol Enantiomers." BenchChem.2
-
Bhushan, R., & Lal, M. "Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride." AKJournals. 5
-
BenchChem Technical Support. "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol." BenchChem.3
-
Columnex LLC. "Chiral HPLC and SFC Columns." Columnex. 4
-
Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations." MilliporeSigma.
-
Enders, D., et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, ACS Publications. 1
Sources
Advanced Laboratory Safety and Handling Guide: cis-2-Aminomethyl-cyclohexanol
Chemical Identity and Quantitative Properties
cis-2-Aminomethyl-cyclohexanol is a bifunctional cyclic aminoalcohol frequently utilized in proteomics research, chiral auxiliary synthesis, and the development of antimicrobial peptide derivatives[1]. It is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. Understanding the physicochemical distinctions between these forms is the critical first step in designing a safe operational workflow.
Table 1: Quantitative Chemical Properties
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 28250-37-5 | 24947-68-0 |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline solid |
| Boiling Point | ~210°C (est.) | 226.4°C at 760 mmHg |
| Hygroscopicity | Moderate | High |
(Data synthesized from commercial safety data sheets and chemical registries[1][2])
Mechanistic Hazard Assessment
To handle this compound safely, researchers must understand the causality behind its hazards rather than simply memorizing warning labels.
Skin and Tissue Toxicity: As an aminoalcohol, cis-2-Aminomethyl-cyclohexanol possesses a highly amphipathic structure. When exposed to the skin, the hydrophobic cyclohexane ring readily partitions into the lipid-rich stratum corneum. Simultaneously, the hydrophilic amine and hydroxyl groups form competitive hydrogen bonds with endogenous ceramides and structural proteins[3][4]. This dual-action mechanism disrupts the highly ordered lipid bilayer, leading to rapid barrier compromise, transepidermal water loss, and severe contact dermatitis.
Chemical Reactivity: The free base is a moderate nucleophile and a weak base. It will react exothermically with strong acids, oxidizing agents, and acid chlorides. Conversely, the hydrochloride salt is acidic in aqueous environments. Because the HCl salt is highly hygroscopic, exposure to ambient humidity causes localized dissolution, creating concentrated, acidic micro-droplets that can cause severe pitting corrosion on metal surfaces and pinpoint chemical burns on biological tissues.
Mechanistic pathway of skin barrier disruption by amphipathic aminoalcohols.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires evaluating the scale of the operation and the specific form of the chemical. Nitrile gloves are sufficient for handling the dry HCl salt, but the free base (a liquid/low-melting solid) can permeate thin nitrile over prolonged exposure due to its organic solvent-like properties.
Table 2: PPE Requirements by Operational Scale
| PPE Category | Analytical Scale (< 1g) | Preparative Scale (> 1g or Solutions) | Causality / Rationale |
| Hand Protection | Standard Nitrile (4-5 mil) | Butyl Rubber over Nitrile inner glove | Butyl rubber prevents breakthrough from the amphipathic free base. |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles & Face Shield | Prevents severe ocular damage from basic/acidic micro-droplets. |
| Body Protection | Flame-retardant lab coat | Tyvek sleeves + Chemical apron | Prevents permeation through standard woven cotton fabrics. |
| Respiratory | Fume hood (Face velocity >100 fpm) | Fume hood + N95/P100 mask (for powders) | Mitigates inhalation of hygroscopic HCl salt dust. |
Operational Workflows and Protocols
The following self-validating protocols ensure that every step of the handling process contains an inherent safety check.
Protocol 1: Safe Weighing and Transfer
Objective: Prevent moisture ingress into the HCl salt and eliminate inhalation risks.
-
Environmental Setup: Ensure the fume hood or glovebox is actively purging. If handling the HCl salt, verify ambient humidity is below 30% to prevent deliquescence.
-
Static Dissipation: Place a static-dissipative weigh boat on the analytical balance. Validation Check: Hover a gloved hand over the boat; if it shifts or repels, engage a static eliminator (ionizing bar) before proceeding.
-
Dispensing: Using a grounded stainless-steel spatula, transfer the cis-2-Aminomethyl-cyclohexanol. Do not pour directly from the primary container to avoid dust generation.
-
Containment: Immediately cap the primary container and wrap the seal with Parafilm. Transfer the weighed material to the reaction vessel and seal it before removing it from the exhausted enclosure.
Workflow for the safe handling and processing of cis-2-Aminomethyl-cyclohexanol.
Protocol 2: Solution Preparation and Exotherm Management
Objective: Safely dissolve the compound while managing heat of solvation.
-
Solvent Selection: Select an appropriate anhydrous solvent (e.g., DCM, THF, or Methanol) depending on downstream applications.
-
Thermal Control: Submerge the receiving flask in an ice-water bath (0-5°C). Causality: The dissolution of the amine free base or the neutralization of the HCl salt can be highly exothermic.
-
Addition: Add the solvent dropwise to the solid using an addition funnel or syringe.
-
Agitation: Maintain continuous magnetic stirring to prevent localized hot spots. Validation Check: Monitor the external temperature of the flask using an IR thermometer; ensure it does not exceed 25°C during addition.
Spill Response and Disposal Plans
Immediate Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Don PPE: Upgrade to heavy-duty butyl gloves and a face shield.
-
Contain & Neutralize:
-
For the Free Base (Liquid/Solid): Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand) to neutralize the basic amine.
-
For the HCl Salt (Powder): Cover with a weak base (e.g., sodium bicarbonate) to neutralize the acidity, then moisten slightly with water to facilitate the acid-base reaction.
-
-
Collect: Sweep the neutralized matrix using non-sparking tools into a highly visible, chemically resistant poly-bag.
Waste Disposal Plan
Do not mix cis-2-Aminomethyl-cyclohexanol waste directly with general organic waste without prior neutralization, as incompatible reactions with halogenated solvents or ketones may occur over time.
-
Quenching: Transfer residual chemical to a dedicated quenching flask. Slowly add 1M HCl (for the free base) or 1M NaOH (for the HCl salt) dropwise over an ice bath.
-
pH Verification: Stir for 15 minutes. Use pH indicator strips to verify the solution is between pH 6.0 and 8.0. Validation Check: If the pH is outside this range, titrate carefully until neutral.
-
Segregation: Once neutralized, transfer the aqueous mixture to a labeled "Aqueous Amine Waste" carboy. Ensure the waste container is vented to prevent pressure buildup from off-gassing.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
